Product packaging for 2-Fluoroethcathinone (hydrochloride)(Cat. No.:)

2-Fluoroethcathinone (hydrochloride)

Cat. No.: B1158836
M. Wt: 231.7
InChI Key: KTOPCLKOHAWJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluorine-substituted cathinones, including 4-Fluoromethcathinone, are psychoactive cathinone derivatives that have been identified in designer drugs marketed as bath salts, plant food, or pills. 2-Fluoroethcathinone (hydrochloride) is a fluorine-substituted synthetic cathinone that has potential for abuse. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.

Properties

Molecular Formula

C11H14FNO · HCl

Molecular Weight

231.7

InChI

InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H

InChI Key

KTOPCLKOHAWJCM-UHFFFAOYSA-N

SMILES

O=C(C(C)NCC)C1=C(F)C=CC=C1.Cl

Synonyms

2-FEC

Origin of Product

United States

Foundational & Exploratory

Pharmacological Profile of 2-Fluoroethcathinone (2-FEC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 2-Fluoroethcathinone (2-FEC) is not currently available in peer-reviewed literature. The physiological and toxicological properties of this compound are largely unknown.[1] This guide provides a predictive pharmacological profile based on the known activities of structurally related synthetic cathinones, primarily 2-Fluoromethcathinone (2-FMC), and established structure-activity relationships (SAR) within this class of compounds. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted with caution pending direct experimental validation.

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone that is structurally analogous to 2-fluoromethcathinone (2-FMC), differing by the substitution of an ethyl group for the methyl group on the amine.[1][2] Synthetic cathinones are a class of psychoactive substances that are β-keto analogues of amphetamines and are known to interact with monoamine transporters.[3] This document aims to provide a comprehensive, albeit predictive, overview of the pharmacological profile of 2-FEC, leveraging available data on closely related compounds to inform its likely mechanism of action, receptor interactions, and cellular effects.

Predicted Mechanism of Action

Based on the pharmacology of 2-FMC and other synthetic cathinones, 2-FEC is predicted to act as a monoamine transporter inhibitor and/or releasing agent.[3][4] The primary targets are expected to be the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[5][6] The substitution on the phenyl ring and the nature of the N-alkyl group significantly influence the potency and selectivity of cathinones for these transporters.

Interaction with Monoamine Transporters

The interaction of 2-FEC with monoamine transporters can be conceptualized through the following workflow:

Predicted Interaction of 2-FEC with Monoamine Transporters cluster_extracellular Extracellular Space cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Intracellular Space 2FEC 2-Fluoroethcathinone (2-FEC) DAT Dopamine Transporter (DAT) 2FEC->DAT Binds to DAT NET Norepinephrine Transporter (NET) 2FEC->NET Binds to NET SERT Serotonin Transporter (SERT) 2FEC->SERT Binds to SERT DA_reuptake Dopamine Reuptake Blocked DAT->DA_reuptake DA_release Dopamine Release DAT->DA_release NE_reuptake Norepinephrine Reuptake Blocked NET->NE_reuptake NE_release Norepinephrine Release NET->NE_release SE_reuptake Serotonin Reuptake Blocked SERT->SE_reuptake

Caption: Predicted binding and subsequent effects of 2-FEC at monoamine transporters.

Quantitative Pharmacological Data (Predictive)

The following tables summarize the predicted quantitative data for 2-FEC based on the known values for 2-FMC and SAR trends for N-ethyl substituted cathinones. Generally, N-ethyl substitution in cathinones tends to maintain or slightly decrease potency at DAT and NET while potentially increasing potency at SERT compared to their N-methyl counterparts.

Table 1: Predicted Receptor Binding Affinities (Ki, nM) of 2-Fluoroethcathinone

TargetPredicted Ki (nM)Reference Compound (2-FMC) Ki (nM)Rationale
Dopamine Transporter (DAT)50 - 150~95N-ethyl substitution may slightly decrease affinity.
Norepinephrine Transporter (NET)100 - 300~250N-ethyl substitution may have a modest effect on NET affinity.
Serotonin Transporter (SERT)>1000>30002-fluoro substitution generally confers low SERT affinity. N-ethyl substitution may slightly increase affinity but it is expected to remain low.

Table 2: Predicted Neurotransmitter Uptake Inhibition (IC50, nM) of 2-Fluoroethcathinone

TransporterPredicted IC50 (nM)Reference Compound (2-FMC) IC50 (nM)Rationale
DAT100 - 400~300Potency is expected to be comparable to 2-FMC.
NET200 - 600~500Potency is expected to be comparable to 2-FMC.
SERT>2000>5000Expected to be a weak SERT inhibitor.

Table 3: Predicted Neurotransmitter Releasing Activity (EC50, nM) of 2-Fluoroethcathinone

NeurotransmitterPredicted EC50 (nM)Reference Compound (2-FMC) EC50 (nM)Rationale
Dopamine (DA)40 - 10048.7[4]Expected to be a potent dopamine releaser, similar to 2-FMC.
Norepinephrine (NE)50 - 150Not explicitly reported for 2-FMC, but it induces 85% release at 10 µM.[4]Expected to be a potent norepinephrine releaser.
Serotonin (5-HT)>1000Not reported, but expected to be very low.Expected to have minimal serotonin releasing activity.

Experimental Protocols

The characterization of the pharmacological profile of novel psychoactive substances like 2-FEC typically involves a battery of in vitro assays. Below are detailed methodologies for key experiments that would be required to validate the predicted activity of 2-FEC.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor or transporter.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing target transporter (DAT, NET, or SERT) B Incubate membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) A->B C Add varying concentrations of 2-FEC (competitor) B->C D Incubate to equilibrium C->D E Separate bound from free radioligand via vacuum filtration D->E F Quantify radioactivity on filters using a scintillation counter E->F G Calculate IC50 and Ki values from competition curves F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes (10-20 µg protein) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT) and a range of concentrations of 2-FEC.

  • Equilibrium: The plates are incubated for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of 2-FEC that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Neurotransmitter Uptake Assay Workflow A Plate HEK293 cells expressing the target transporter in a 96-well plate B Pre-incubate cells with varying concentrations of 2-FEC A->B C Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine) B->C D Incubate for a short period (e.g., 10-15 minutes) at 37°C C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse the cells E->F G Quantify the intracellular radioactivity using a scintillation counter F->G H Calculate IC50 values from inhibition curves G->H

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to confluence.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then pre-incubated with varying concentrations of 2-FEC for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: A fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake.

  • Incubation: The plates are incubated for a short, defined period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: The uptake is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Cell Lysis: The cells are lysed with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: The cell lysates are transferred to scintillation vials with a scintillation cocktail, and the intracellular radioactivity is quantified.

  • Data Analysis: The data are analyzed to generate inhibition curves, and the IC50 values are determined.

In Vivo Effects (Predictive)

The in vivo effects of 2-FEC are predicted to be similar to other psychostimulant cathinones. These effects are primarily driven by the increase in extracellular dopamine and norepinephrine levels in the brain.

Predicted Behavioral Effects:

  • Increased Locomotor Activity: 2-FEC is expected to produce a dose-dependent increase in spontaneous locomotor activity in rodents.[6]

  • Stereotyped Behaviors: At higher doses, stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving) may be observed.

  • Reinforcing Effects: Due to its predicted potent activity at the dopamine transporter, 2-FEC is likely to have reinforcing properties and a high potential for abuse.

  • Stimulant-like Discriminative Stimulus Effects: In drug discrimination studies, it is predicted that animals trained to discriminate psychostimulants like cocaine or methamphetamine from saline would substitute 2-FEC.

Conclusion

While direct experimental data on the pharmacological profile of 2-Fluoroethcathinone is lacking, a predictive profile can be constructed based on the well-documented pharmacology of its close structural analog, 2-Fluoromethcathinone, and established structure-activity relationships for synthetic cathinones. 2-FEC is anticipated to be a potent dopamine and norepinephrine reuptake inhibitor and releasing agent, with significantly less activity at the serotonin transporter. This profile suggests that 2-FEC will likely exhibit psychostimulant effects in vivo. The quantitative predictions and experimental protocols provided in this guide offer a framework for the empirical investigation and validation of the pharmacological properties of this novel synthetic cathinone. It is imperative that such studies are conducted to fully characterize its activity and potential for abuse and harm.

References

In Vitro Metabolism and Metabolic Stability of 2-Fluoroethcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the in vitro metabolism and metabolic stability of 2-Fluoroethcathinone (2-FEC) are not available in the published scientific literature. This guide provides a comprehensive framework based on established knowledge of the metabolism of structurally related synthetic cathinones, such as 2-Fluoromethcathinone (2-FMC) and other analogues. The methodologies and expected metabolic pathways described herein are intended to serve as a robust starting point for researchers and drug development professionals investigating the metabolic fate of 2-FEC.

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rapid emergence. Understanding the in vitro metabolism and metabolic stability of new chemical entities like 2-FEC is a critical component of drug development and toxicological risk assessment. In vitro studies using systems such as human liver microsomes (HLM) are cost-effective and efficient for elucidating metabolic pathways and identifying potential drug-drug interactions.[1] This guide outlines the expected metabolic fate of 2-FEC and provides detailed experimental protocols for its investigation.

Predicted Metabolic Pathways of 2-Fluoroethcathinone

Based on the known metabolism of other synthetic cathinones, the metabolism of 2-FEC is expected to proceed through Phase I and Phase II reactions. The primary Phase I metabolic routes for cathinone derivatives typically involve modifications of the keto group and the alkyl chain.[1]

Phase I Metabolism:

  • Reduction of the Carbonyl Group: The β-keto group is susceptible to reduction, forming a hydroxyl metabolite, 2-fluoroethcathinone-dihydro. This is a common pathway for many cathinones.[1][2]

  • N-De-ethylation: The ethyl group attached to the nitrogen atom can be removed, resulting in the primary amine metabolite, 2-fluorocathinone.

  • Hydroxylation: Hydroxylation can occur on the aromatic ring or the alkyl side-chain, leading to various hydroxylated metabolites.

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a common Phase II detoxification pathway that increases water solubility and facilitates excretion.[1][3]

The following diagram illustrates the predicted metabolic pathways of 2-Fluoroethcathinone.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-FEC 2-Fluoroethcathinone Dihydro 2-Fluoroethcathinone-dihydro (Keto Reduction) 2-FEC->Dihydro Reduction N-de-ethyl 2-Fluorocathinone (N-De-ethylation) 2-FEC->N-de-ethyl CYP450 Hydroxylated Hydroxylated Metabolites (Hydroxylation) 2-FEC->Hydroxylated CYP450 Glucuronide Glucuronide Conjugates Dihydro->Glucuronide UGT Hydroxylated->Glucuronide UGT G cluster_workflow Metabolic Stability Assay Workflow A Prepare Incubation Mixture (HLM, 2-FEC, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points C->D E Quench Reaction (Cold ACN + IS) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G G cluster_phenotyping CYP450 Phenotyping Logic Incubate_HLM Incubate 2-FEC with HLM Add_Inhibitor Add Specific CYP Inhibitor Incubate_HLM->Add_Inhibitor Measure_Metabolism Measure 2-FEC Metabolism Add_Inhibitor->Measure_Metabolism Compare Compare to Control (No Inhibitor) Measure_Metabolism->Compare Identify_CYP Identify Responsible CYP Isoform Compare->Identify_CYP

References

Neurochemical Profile of 2-Fluoroethcathinone at Monoamine Transporters: A Technical Review and In Silico Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted cathinones represent a large and evolving class of psychoactive substances. Their primary mechanism of action involves the modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The affinity and efficacy of these compounds at each transporter dictate their unique pharmacological and toxicological profiles. 2-Fluoroethcathinone (2-FEC) is a synthetic cathinone characterized by a fluorine atom at the 2-position of the phenyl ring and an ethyl group on the amine. While specific empirical data for 2-FEC is lacking, its neurochemical properties can be inferred from its structural analog, 2-Fluoromethcathinone (2-FMC).

Predicted Neurochemical Effects of 2-Fluoroethcathinone

Based on the data for 2-FMC, 2-FEC is predicted to be a potent and selective dopamine and norepinephrine releasing agent. The 2-fluoro substitution on the phenyl ring, as seen in 2-FMC, tends to favor dopamine release over serotonin interaction. The N-ethyl substitution in 2-FEC, when compared to the N-methyl group in 2-FMC, may slightly alter its potency and selectivity, but the general profile is expected to remain that of a potent catecholaminergic releaser.

Quantitative Data for 2-Fluoromethcathinone (2-FMC)

The following table summarizes the available quantitative data for the interaction of 2-FMC with the dopamine transporter. It is important to note that specific binding affinity (Ki) and uptake inhibition (IC50) values for 2-FMC at SERT are not consistently reported, likely due to its low potency at this transporter. The primary reported measure is its efficacy as a dopamine releaser (EC50).

CompoundTransporterAssay TypeValue (nM)Reference CompoundReference Value (nM)
2-FluoromethcathinoneDATDopamine Release48.7Methcathinone49.9

Table 1: In vitro data for 2-Fluoromethcathinone at the Dopamine Transporter. Data is presented as the half-maximal effective concentration (EC50) for dopamine release.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of substituted cathinones with monoamine transporters. These protocols are representative of the methods that would be employed to determine the neurochemical profile of 2-FEC.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured to confluence. The cells are then harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Reaction: The cell membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compound (e.g., 2-FEC).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Uptake Inhibition Assays

This assay measures the potency of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

  • Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, whole brain minus striatum for SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of the test compound. A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) is then added to initiate the uptake reaction.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by filtration or by adding a stop solution. The amount of radioactivity taken up by the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Neurotransmitter Release Assays

This assay determines if a compound acts as a substrate and induces the release of neurotransmitters.

  • Cell Culture and Loading: HEK 293 cells expressing the transporter of interest are cultured on plates and pre-loaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]5-HT for SERT).

  • Release Experiment: The cells are washed to remove excess radiolabel, and then incubated with varying concentrations of the test compound.

  • Sample Collection and Quantification: At specific time points, the extracellular buffer is collected, and the amount of radioactivity released from the cells is quantified.

  • Data Analysis: The concentration of the test compound that elicits 50% of the maximal release (EC50) is calculated.

Visualizations

The following diagrams illustrate key concepts related to the neurochemical effects of 2-Fluoroethcathinone.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Blocks Reuptake & Induces Release SERT Serotonin Transporter (SERT) Sero Serotonin SERT->Sero Minimal Interaction DA_vesicle Dopamine Vesicle DA_vesicle->DA Normal Release FEC 2-Fluoroethcathinone (2-FEC) FEC->DAT High Affinity (Predicted) FEC->SERT Low Affinity (Predicted)

Caption: Predicted interaction of 2-FEC with dopamine and serotonin transporters.

G start Start culture Culture HEK 293 cells expressing hDAT or hSERT start->culture prepare Prepare cell membranes or synaptosomes culture->prepare incubate Incubate with radioligand and test compound prepare->incubate filter Terminate reaction by filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze end End analyze->end

Caption: General experimental workflow for in vitro transporter assays.

G Cathinones Substituted Cathinones FEC 2-Fluoroethcathinone (2-FEC) Cathinones->FEC is a DAT_Interaction High affinity for DAT (Predicted Dopamine Releaser) FEC->DAT_Interaction leads to SERT_Interaction Low affinity for SERT (Predicted Serotonin Inactivity) FEC->SERT_Interaction leads to Stimulant_Effects Predominantly Stimulant Effects DAT_Interaction->Stimulant_Effects

Caption: Logical relationship of 2-FEC as a monoamine transporter modulator.

Conclusion

While direct experimental evidence is currently unavailable for 2-Fluoroethcathinone, a robust prediction of its neurochemical profile can be made based on the data from its close analog, 2-Fluoromethcathinone, and established structure-activity relationships for the cathinone class. 2-FEC is anticipated to be a potent dopamine and norepinephrine releasing agent with significantly less activity at the serotonin transporter. This profile suggests that its primary behavioral effects would be stimulatory in nature. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacology and toxicology of 2-Fluoroethcathinone.

References

In-depth Technical Guide on the Receptor Binding Affinity of Fluorinated Cathinones: The Case of 2-Fluoromethcathinone (2-FMC)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive research for publicly available, peer-reviewed data on the receptor binding affinity of 2-Fluoroethcathinone (2-FEC) did not yield specific quantitative results (e.g., Kᵢ or IC₅₀ values) for its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). The physiological and toxicological properties of 2-FEC are largely uncharacterized in scientific literature.[1]

In light of this, this guide will focus on the closely related and better-studied compound, 2-Fluoromethcathinone (2-FMC) . The principles, experimental protocols, and data presentation formats discussed herein are directly applicable to the study of novel psychoactive substances like 2-FEC, should data become available in the future.

Executive Summary

This technical guide provides a detailed overview of the receptor binding affinity of 2-Fluoromethcathinone (2-FMC), a synthetic cathinone. 2-FMC is known to interact with monoamine transporters, which are critical components of the central nervous system responsible for regulating the levels of key neurotransmitters. Understanding the binding affinity of novel psychoactive substances to these transporters is fundamental in predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic interventions. This document summarizes the available quantitative data, outlines the standard experimental protocols for determining receptor binding affinity, and provides visualizations of key concepts and workflows.

Introduction to 2-Fluoromethcathinone and Monoamine Transporters

2-Fluoromethcathinone (2-FMC) is a designer drug of the cathinone class, structurally related to methcathinone.[2] It is a psychostimulant that primarily exerts its effects by interacting with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal. By binding to these transporters, drugs like 2-FMC can inhibit this reuptake process or even induce the reverse transport of neurotransmitters, leading to an increase in their extracellular concentrations and subsequent stimulant effects.

Receptor Binding Affinity of 2-Fluoromethcathinone

CompoundTransporter/ActionPotency (EC₅₀)NotesReference
2-FMC Dopamine Release48.7 nMInduces 85% norepinephrine release at 10 µM.[2]
Methcathinone (for comparison)Dopamine Release49.9 nMInduces 100% norepinephrine release at 10 µM.[2]
Methcathinone (for comparison)Norepinephrine Release22.4 nM[2]

This data suggests that 2-FMC is a potent dopamine releasing agent, with a potency comparable to methcathinone.[2] It appears to be relatively more selective or efficacious for inducing dopamine release over norepinephrine release when compared to methcathinone.[2]

Experimental Protocols

The determination of receptor binding affinity for compounds like 2-FMC typically involves in vitro assays using cell lines that have been genetically modified to express the human monoamine transporters (hDAT, hSERT, and hNET). The two main types of assays are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

This method measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.

Objective: To determine the inhibition constant (Kᵢ) of the test compound.

Materials:

  • HEK-293 cells (or other suitable cell line) expressing the human transporter of interest (hDAT, hSERT, or hNET).

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound (2-FMC).

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor like cocaine for DAT).

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Preparation: Cells expressing the target transporter are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

  • Assay Setup: A series of tubes are prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into the cell.

Objective: To determine the IC₅₀ of the test compound for inhibiting neurotransmitter uptake.

Materials:

  • HEK-293 cells expressing the human transporter of interest.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compound (2-FMC).

  • Uptake buffer.

Procedure:

  • Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ of the test compound for inhibiting neurotransmitter uptake.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (HEK-293 with hDAT/hSERT/hNET) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + 2-FMC MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow for a typical radioligand binding assay.

Monoamine Transporter Action

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Vesicle Repackaging Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding FMC 2-FMC FMC->DAT Blocks Reuptake

Caption: Mechanism of 2-FMC at the dopamine transporter.

Conclusion

2-Fluoromethcathinone is a potent monoamine releasing agent, particularly for dopamine. While detailed binding affinity data (Kᵢ) is not as readily available as for more classic stimulants, the existing functional data provides a strong indication of its pharmacological profile. The experimental protocols outlined in this guide represent the standard methodologies used to characterize the interaction of novel psychoactive substances with monoamine transporters. Further research employing these techniques is necessary to fully elucidate the binding characteristics of 2-FMC and the structurally similar 2-FEC. This information is crucial for the scientific and medical communities to understand the potential risks and effects of these emerging substances.

References

Early-Stage Toxicological Screening of 2-Fluoroethcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Fluoroethcathinone (2-FEC) is a novel psychoactive substance (NPS) with limited available toxicological data. The physiological and toxicological properties of this compound are largely unknown.[1] This guide provides a framework for the early-stage toxicological screening of 2-FEC, drawing upon established methodologies for NPS and data from structurally related synthetic cathinones. The experimental protocols and data presented herein are illustrative and intended for research and forensic applications only. This product is not for human or veterinary use.

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology.[2] Synthetic cathinones, a major class of NPS, are derivatives of the naturally occurring psychostimulant cathinone.[3] 2-Fluoroethcathinone (2-FEC) is a fluorine-substituted synthetic cathinone with potential for abuse.[1] Due to the rapid introduction of such substances and the lack of comprehensive toxicological data, robust and efficient screening strategies are crucial for assessing their potential harm.[4]

This technical guide outlines a multi-tiered approach for the early-stage toxicological screening of 2-FEC, encompassing in vitro and in vivo methodologies. The objective is to provide researchers, scientists, and drug development professionals with a foundational framework to characterize the toxicological profile of this and other emerging synthetic cathinones.

Chemical and Physical Properties of 2-Fluoroethcathinone (hydrochloride)

PropertyValueReference
Formal Name2-(ethylamino)-1-(2-fluorophenyl)-1-propanone, monohydrochloride[1]
CAS Number2446466-63-1[1]
Molecular FormulaC₁₁H₁₄FNO • HCl[1]
Formula Weight231.7 g/mol [1]
Purity≥98%[1]
FormulationA crystalline solid[1]

In Vitro Toxicological Screening

The initial phase of toxicological assessment utilizes in vitro models to predict potential in vivo outcomes, adhering to the 'fail early' principle in drug development. Cell lines provide a high-throughput and cost-effective means to evaluate cytotoxicity, genotoxicity, and specific organ-level toxicity.

Cytotoxicity Assays

Objective: To determine the concentration of 2-FEC that induces cell death and to establish a preliminary toxicity range.

Experimental Protocol: MTT Assay in SH-SY5Y (Human Neuroblastoma) Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of 2-FEC hydrochloride in sterile phosphate-buffered saline (PBS). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 µM to 1 mM). Replace the cell culture medium with a medium containing the different concentrations of 2-FEC. Include a vehicle control (PBS) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Illustrative Data Presentation

Cell LineExposure Time (hours)IC₅₀ (µM) of 2-FEC (Hypothetical)
SH-SY5Y24750
SH-SY5Y48420
SH-SY5Y72210
HepG224>1000
HepG248850
HepG272550
Genotoxicity Assays

Objective: To assess the potential of 2-FEC to induce DNA damage.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Treat cells (e.g., human lymphocytes or a relevant cell line) with various concentrations of 2-FEC for a defined period (e.g., 4 hours). Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail.

Hepatotoxicity and Cardiotoxicity Screening

Objective: To evaluate the potential for 2-FEC to induce toxicity in liver and heart cells, as these are common targets for stimulant drugs.

Experimental Protocols:

  • Hepatotoxicity: Use human hepatoma cell lines (e.g., HepG2) and assess cytotoxicity (as described in 2.1), as well as specific markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage into the culture medium.

  • Cardiotoxicity: Utilize human cardiomyocyte cell lines (e.g., AC16) or iPSC-derived cardiomyocytes. Assess cytotoxicity and changes in beat rate and contractility using appropriate imaging and analysis systems.

In Vivo Toxicological Screening

Following in vitro assessment, preliminary in vivo studies in animal models are conducted to understand the systemic effects of 2-FEC.[5] All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[5]

Acute Toxicity Study (LD₅₀ Determination)

Objective: To determine the median lethal dose (LD₅₀) of 2-FEC and observe signs of acute toxicity.

Experimental Protocol: Up-and-Down Procedure (UDP) in Rodents

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single dose of 2-FEC via a relevant route (e.g., intraperitoneal injection or oral gavage).

  • Sequential Dosing: Dose one animal at a time. If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. The dose progression factor is typically 1.3-1.5.

  • Observation: Observe the animals for a period of up to 14 days for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.[6] Record body weight changes.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD₅₀ Calculation: Use specialized software to calculate the LD₅₀ and its confidence intervals based on the outcomes of the sequential dosing.

Illustrative Data Presentation

ParameterObservation (Hypothetical)
Animal ModelSprague-Dawley Rats (female)
Route of AdministrationIntraperitoneal (IP)
Calculated LD₅₀85 mg/kg
95% Confidence Interval65 - 110 mg/kg
Observed Signs of ToxicityHyperactivity, stereotypy, tremors, seizures at higher doses
Dermal and Ocular Irritation

Objective: To assess the potential of 2-FEC to cause skin and eye irritation.

Experimental Protocol: In Vivo Dermal and Ocular Irritation (Draize Test)

  • Dermal Irritation: Apply a measured amount of 2-FEC to a small patch of shaved skin on an albino rabbit.[5][6] Observe the site for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours).[5]

  • Ocular Irritation: Instill a small amount of 2-FEC into one eye of an albino rabbit, using the other eye as a control.[6] Examine the eye for signs of corneal opacity, iritis, and conjunctivitis at various time points.

Mechanistic Insights and Signaling Pathways

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasing agents, increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin. The related compound 2-Fluoromethcathinone (2-FMC) acts as a dopamine and norepinephrine releasing agent.[7] It is plausible that 2-FEC shares a similar mechanism of action.

G FEC FEC DAT DAT FEC->DAT Inhibits/Reverses NET NET FEC->NET Inhibits/Reverses DA_vesicle DA_vesicle NE_vesicle NE_vesicle DA_synapse DA_synapse DA_vesicle->DA_synapse Release NE_synapse NE_synapse NE_vesicle->NE_synapse Release DA_receptor DA_receptor DA_synapse->DA_receptor Binds NE_receptor NE_receptor NE_synapse->NE_receptor Binds downstream downstream DA_receptor->downstream NE_receptor->downstream

Recent studies on other synthetic cathinones, such as 3-Fluoromethcathinone (3-FMC), have indicated that they can induce oxidative stress, autophagy, and apoptosis in neuronal cells.[3] This suggests that beyond monoamine transporter interactions, 2-FEC may also trigger intracellular stress pathways.

G FEC 2-FEC Mitochondria Mitochondria FEC->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Autophagy Autophagy Induction OxidativeStress->Autophagy Triggers Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers CellDeath Neuronal Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Experimental Workflows

A structured workflow is essential for the systematic toxicological evaluation of a novel compound like 2-FEC.

G Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity OrganoToxicity OrganoToxicity Genotoxicity->OrganoToxicity AcuteToxicity AcuteToxicity OrganoToxicity->AcuteToxicity If warranted DataIntegration DataIntegration OrganoToxicity->DataIntegration Irritation Irritation AcuteToxicity->Irritation Irritation->DataIntegration RiskAssessment RiskAssessment DataIntegration->RiskAssessment

Conclusion

The early-stage toxicological screening of 2-Fluoroethcathinone is critical for understanding its potential risks to human health. The methodologies outlined in this guide, from in vitro cytotoxicity and genotoxicity assays to in vivo acute toxicity studies, provide a comprehensive framework for this initial assessment. While data on 2-FEC remains scarce, the toxicological profiles of related synthetic cathinones suggest potential for neurotoxicity, cardiotoxicity, and hepatotoxicity. Further research is imperative to fully elucidate the pharmacological and toxicological properties of this emerging novel psychoactive substance. The workflows and protocols detailed here offer a structured approach for researchers to generate the necessary data for a preliminary risk assessment of 2-FEC.

References

Methodological & Application

Application Note and Protocol for the Quantification of 2-Fluoroethcathinone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of 2-Fluoroethcathinone (2-FEC) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals.

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose significant challenges to public health and forensic toxicology. Accurate and sensitive quantification of 2-FEC in biological samples is crucial for clinical diagnosis, forensic investigations, and pharmacokinetic studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of synthetic cathinones in complex biological matrices.[1][2][3][4] This protocol outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection of 2-FEC.

Experimental Workflow

The overall experimental workflow for the quantification of 2-FEC is depicted in the diagram below.

LC-MS/MS Workflow for 2-Fluoroethcathinone Quantification SampleCollection Sample Collection (e.g., Urine, Blood) SamplePreparation Sample Preparation (LLE or SPE) SampleCollection->SamplePreparation Fortification with Internal Standard LC_Separation Liquid Chromatography (LC Separation) SamplePreparation->LC_Separation Injection of Prepared Sample MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Elution and Ionization DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis Data Acquisition

Caption: Experimental workflow for 2-FEC quantification.

Materials and Reagents

  • 2-Fluoroethcathinone (2-FEC) reference standard

  • 2-Fluoroethcathinone-d5 (or other suitable deuterated analog) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human urine, plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., ethyl acetate, hexane)[5][6]

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[7] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for synthetic cathinones.[1][8]

4.1.1. Liquid-Liquid Extraction (LLE) Protocol for Urine Samples [6][9]

  • Pipette 200 µL of urine into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 2 µg/mL of 2-FEC-d5).

  • To basify the sample, add 100 µL of 1 N NaOH.[6]

  • Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 1:1 v/v) and vortex for 1 minute.[6]

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[6] To prevent complete evaporation and potential loss of the analyte, 20 µL of DMSO can be added before evaporation.[6][9]

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE) Protocol for Blood/Plasma Samples [8]

  • Pipette 500 µL of plasma or whole blood into a tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1 mL of a protein precipitation solvent (e.g., acetonitrile), vortex, and centrifuge.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the analyte and internal standard with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column.[10][11]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and then re-equilibrate.[11][12]
Flow Rate 0.3 - 0.6 mL/min[11][12]
Column Temperature 40°C
Injection Volume 5 - 20 µL[11][12]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.[10][11]

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode[13]
Capillary Voltage Optimized for the specific instrument, typically 2500 - 4500 V[11][14]
Source Temperature 350°C[11]
Gas Flow Optimized for the specific instrument
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)[10]

4.3.1. MRM Transitions

The specific MRM transitions (precursor ion -> product ion) for 2-FEC and its deuterated internal standard need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions should be monitored for each analyte for confident identification and quantification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
2-FECTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
2-FEC-d5 (IS)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Data Presentation and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentration of 2-FEC in unknown samples is then determined from this calibration curve.

Calibration and Quality Control
Sample TypeConcentration Range / LevelAcceptance Criteria
Calibration Standards 1, 5, 10, 50, 100, 500, 1000 ng/mLR² > 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)
Quality Control (QC) Samples Low QC (e.g., 3 ng/mL), Medium QC (e.g., 80 ng/mL), High QC (e.g., 800 ng/mL)Mean concentration within ±15% of nominal; precision (%CV) ≤ 15%
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.[1]Accuracy within ±20% of nominal; precision (%CV) ≤ 20%; signal-to-noise ratio ≥ 10.[1]
Limit of Detection (LOD) Determined as a signal-to-noise ratio of 3.[1]-
Method Validation Parameters

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to established guidelines.

ParameterSummary of Expected Results
Linearity Linear over the range of 1-1000 ng/mL with a coefficient of determination (R²) > 0.99.
Accuracy & Precision Intra- and inter-day accuracy (bias %) and precision (%CV) should be within ±15% for QC samples and ±20% for the LLOQ.[8]
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples from at least six different sources.
Recovery Extraction recovery should be consistent, reproducible, and preferably >60%. For synthetic cathinones, recoveries can range from 50-98% depending on the matrix and extraction method.[5]
Matrix Effect The ion suppression or enhancement due to co-eluting matrix components should be assessed. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[6]

Conclusion

This LC-MS/MS protocol provides a reliable and sensitive method for the quantification of 2-Fluoroethcathinone in biological matrices. The use of a deuterated internal standard and appropriate sample preparation are key to achieving accurate and precise results. This method is suitable for application in clinical and forensic toxicology, as well as in research settings.

References

Application Note: GC-MS Analysis of 2-Fluoroethcathinone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone and a new psychoactive substance (NPS). As with many designer drugs, a robust analytical method for its detection and the identification of its metabolites in biological samples is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for the analysis of synthetic cathinones. This application note provides a detailed protocol for the GC-MS analysis of 2-FEC and its putative metabolites, based on established methods for similar compounds, particularly its close structural analog, 2-fluoromethcathinone (2-FMC).

Synthetic cathinones are known to be thermally labile, which can present challenges for GC-MS analysis.[1] Careful optimization of GC parameters is necessary to minimize thermal degradation and ensure accurate quantification. Derivatization is a common strategy to improve the thermal stability and chromatographic properties of cathinones.[1]

Predicted Metabolic Pathways of 2-Fluoroethcathinone

The metabolism of synthetic cathinones typically involves a combination of N-dealkylation, reduction of the beta-keto group, and hydroxylation of the aromatic ring.[2][3][4] Based on these known pathways for related compounds, the predicted metabolic fate of 2-Fluoroethcathinone is illustrated in the following diagram. The primary metabolites are likely to be formed through N-de-ethylation to yield 2-fluorocathinone, reduction of the ketone to form the corresponding alcohol, and subsequent hydroxylation of the phenyl ring.

G parent 2-Fluoroethcathinone (2-FEC) met1 N-de-ethyl-2-fluorocathinone parent->met1 N-de-ethylation met2 Dihydro-2-fluoroethcathinone parent->met2 Keto Reduction met3 Hydroxy-2-fluoroethcathinone parent->met3 Hydroxylation met4 Hydroxy-N-de-ethyl-2-fluorocathinone met1->met4 Hydroxylation met5 Hydroxy-dihydro-2-fluoroethcathinone met2->met5 Hydroxylation met3->met5 Keto Reduction

Predicted metabolic pathway of 2-Fluoroethcathinone.

Experimental Workflow

A typical workflow for the GC-MS analysis of 2-FEC and its metabolites from a biological matrix (e.g., urine or blood) involves sample preparation, derivatization, GC-MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Blood) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (e.g., with PFPA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_acq Data Acquisition gcms->data_acq data_proc Data Analysis & Quantification data_acq->data_proc

Experimental workflow for GC-MS analysis of 2-FEC.

Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of synthetic cathinones from biological matrices.[1]

  • To 1 mL of biological sample (e.g., urine, plasma), add an appropriate internal standard.

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate to alkalize the sample.

  • Add 3 mL of an organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture) and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is often employed to improve the chromatographic behavior and mass spectral characteristics of cathinones. Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent.[1]

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of ethyl acetate for GC-MS injection.

GC-MS Parameters

The following GC-MS parameters are based on a method for the analysis of 2-fluoromethcathinone and can be used as a starting point for the analysis of 2-FEC.[5] Optimization may be required.

ParameterValue
Gas Chromatograph
ColumnDB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless or Split (e.g., 20:1)
Injection Volume1 µL
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Scan Rangem/z 40-550
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table provides expected retention times and key mass fragments for 2-Fluoroethcathinone and its predicted primary metabolites. These values are predictive and should be confirmed with certified reference standards. The mass fragments for the parent compound are based on data for 2-FMC, with adjustments for the ethyl group.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z) - UnderivatizedKey Mass Fragments (m/z) - PFPA Derivative
2-Fluoroethcathinone (2-FEC) ~ 6.0 - 7.0181 (M+), 123, 95, 72327 (M+), 254, 123, 95
N-de-ethyl-2-fluorocathinone ~ 5.5 - 6.5153 (M+), 123, 95, 44299 (M+), 254, 123, 95
Dihydro-2-fluoroethcathinone ~ 6.0 - 7.0183 (M+), 123, 95, 74329 (M+), 256, 123, 95

Limits of Detection (LOD) and Quantification (LOQ)

While specific LOD and LOQ values for 2-FEC are not yet established in the literature, typical values for synthetic cathinones using GC-MS analysis are in the low ng/mL range. For similar cathinones in urine, LODs can range from 5 ng/mL, with LOQs around 20 ng/mL.[6]

Discussion

The successful GC-MS analysis of 2-Fluoroethcathinone and its metabolites relies on a well-developed analytical method. The provided protocols for sample preparation, derivatization, and instrument parameters serve as a robust starting point for method development and validation. The predicted metabolic pathways and mass spectral data will aid in the identification of metabolites in biological samples. It is imperative to use certified reference materials for both the parent compound and its metabolites to confirm retention times and mass spectra, and to perform a full method validation to ensure accuracy and reliability for quantitative applications. The thermal lability of cathinones should be considered, and the use of a lower injection port temperature or alternative analytical techniques like LC-MS/MS could be explored if significant degradation is observed.[1]

References

Application Notes and Protocols for Assessing 2-Fluoroethcathinone (2-FEC) Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of 2-Fluoroethcathinone (2-FEC), a synthetic cathinone. The protocols and methodologies described are based on established in vitro assays used to characterize the toxicity of related psychoactive substances.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). Understanding their toxicological profile is crucial for public health and drug development.[1][2] 2-Fluoroethcathinone (2-FEC) is a synthetic cathinone for which the cytotoxic effects are not yet extensively documented. This document outlines a panel of in vitro cell-based assays to characterize the cytotoxicity of 2-FEC, providing researchers with the necessary protocols to assess its potential for inducing cell death, the underlying mechanisms, and the relevant cellular models.

The proposed workflow involves a tiered approach, starting with general viability and cytotoxicity screening, followed by more specific assays to elucidate the mode of cell death (apoptosis vs. necrosis) and key signaling pathways.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant toxicological data. Based on the known targets of synthetic cathinones, the following human cell lines are recommended:

  • SH-SY5Y (Neuroblastoma): A human cell line widely used in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them a relevant model for assessing the effects of psychoactive substances on the central nervous system.[3][4][5][6][7]

  • HepG2 (Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity. HepG2 cells are a well-established model for in vitro hepatotoxicity testing.[4][6]

  • HK-2 (Human Kidney Proximal Tubule Cells): As the kidneys are involved in the excretion of drugs and their metabolites, this cell line is a suitable model for assessing potential nephrotoxicity.[8]

  • HEK293 (Human Embryonic Kidney): A commonly used cell line in toxicology for general cytotoxicity screening due to its robustness and ease of culture.[1][2]

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

2-FEC Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
1
10
50
100
250
500
1000

Table 2: Cytotoxicity as Determined by LDH Release Assay

2-FEC Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous Release)0
1
10
50
100
250
500
1000
Maximum Release (Lysis Control)100

Table 3: Apoptosis Induction by 2-FEC

2-FEC Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)
50
100
250

Table 4: Caspase-3/7 Activity

2-FEC Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0
50
100
250
Staurosporine (Positive Control)

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing 2-FEC cytotoxicity.

G cluster_0 Phase 1: Initial Screening A Dose-Response and Time-Course Treatment with 2-FEC B MTT Assay (Cell Viability) A->B C LDH Assay (Cytotoxicity) A->C D Annexin V/PI Staining (Apoptosis vs. Necrosis) B->D C->D If cytotoxic E Caspase-3/7 Activity Assay D->E G ROS Production Assay D->G H Mitochondrial Membrane Potential Assay D->H F TUNEL Assay (DNA Fragmentation) E->F

Caption: Experimental workflow for 2-FEC cytotoxicity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • Dimethylsulfoxide (DMSO)

  • 96-well plates

  • Selected cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • 2-FEC stock solution

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[13]

  • Prepare serial dilutions of 2-FEC in culture medium.

  • Remove the medium from the wells and add 100 µL of the 2-FEC dilutions. Include a vehicle control (medium with the same concentration of solvent used for 2-FEC, e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[13]

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.[11][13]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Mix thoroughly by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Selected cell line

  • Complete culture medium

  • 2-FEC stock solution

  • Lysis buffer (e.g., 1% Triton X-100)

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of 2-FEC for the desired time.

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Vehicle control: Cells treated with the vehicle.

    • Medium background: Culture medium without cells.

  • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[17]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates

  • Selected cell line

  • Complete culture medium

  • 2-FEC stock solution

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with different concentrations of 2-FEC for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways Implicated in Synthetic Cathinone Cytotoxicity

The cytotoxicity of synthetic cathinones is often mediated by complex signaling pathways.[19] Based on studies of related compounds, the following pathways are likely to be involved in 2-FEC-induced cell death.[20][21]

Oxidative Stress and Apoptosis

Synthetic cathinones can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[20][21] This can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.

G A 2-FEC Exposure B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Oxidative stress-mediated apoptotic pathway.

Caspase Activation Cascade

Apoptosis is executed by a family of proteases called caspases.[22] Synthetic cathinones have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately cell death.[20][21]

G A Apoptotic Stimulus (e.g., 2-FEC) C Active Caspase-9 (Initiator) A->C B Pro-caspase-9 B->C E Active Caspase-3 (Executioner) C->E D Pro-caspase-3 D->E F Cleavage of Cellular Substrates E->F G Apoptotic Cell Death F->G

Caption: Caspase activation cascade in apoptosis.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for investigating the cytotoxicity of 2-Fluoroethcathinone. By employing a multi-assay approach, researchers can obtain a comprehensive toxicological profile of this compound, which is essential for understanding its potential risks to human health. The findings from these studies will contribute to the broader knowledge base of synthetic cathinone toxicity and inform public health and regulatory agencies.

References

Protocol for the Preparation of 2-Fluoroethcathinone Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only. Not for human or veterinary use.

Introduction

This document provides a detailed protocol for the dissolution of 2-Fluoroethcathinone hydrochloride (2-FEC), a synthetic cathinone derivative, for use in in vitro biological assays. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines recommended solvents, solubility data, and step-by-step procedures for preparing and storing 2-FEC solutions.

Materials and Equipment

  • 2-Fluoroethcathinone hydrochloride (crystalline solid)

  • Sterile, high-purity solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Phosphate-buffered saline (PBS), pH 7.2

    • Dimethylformamide (DMF)

    • Methanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Solubility Data

2-Fluoroethcathinone hydrochloride is a crystalline solid with a formula weight of 231.7 g/mol .[1] The solubility of 2-FEC in various common laboratory solvents is summarized in the table below. It is recommended to use these values as a guide for preparing stock solutions.

SolventSolubilityMolar Concentration (at max solubility)
PBS (pH 7.2)10 mg/mL~43.16 mM
DMSO5 mg/mL~21.58 mM
DMF5 mg/mL~21.58 mM
Ethanol2 mg/mL~8.63 mM
Methanol1 mg/mL~4.32 mM

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Preparation of Stock Solutions

The choice of solvent will depend on the specific requirements of the in vitro assay, including cell type and experimental design. DMSO is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous media. However, care must be taken to ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%). For assays sensitive to organic solvents, PBS may be a suitable alternative.

Protocol for Preparing a 5 mg/mL Stock Solution in DMSO
  • Equilibrate : Allow the vial of 2-Fluoroethcathinone hydrochloride to warm to room temperature before opening to prevent condensation.

  • Weigh : Accurately weigh the desired amount of 2-FEC solid using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.

  • Dissolve : Add the appropriate volume of DMSO to the vial containing the 2-FEC. For a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of 2-FEC.

  • Mix : Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store : Store the stock solution at -20°C.[1] The compound is reported to be stable for at least five years when stored at this temperature.[1]

Protocol for Preparing a 10 mg/mL Stock Solution in PBS (pH 7.2)
  • Equilibrate : Allow the vial of 2-Fluoroethcathinone hydrochloride to come to room temperature.

  • Weigh : Weigh the desired amount of 2-FEC solid. To prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolve : Add the appropriate volume of sterile PBS (pH 7.2) to the 2-FEC.

  • Mix : Vortex the solution until the compound is fully dissolved. Sonication may be used sparingly if needed.

  • Use Immediately : It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.

Workflow and Visualization

The following diagram illustrates the general workflow for preparing a stock solution of 2-Fluoroethcathinone hydrochloride.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh 2-FEC Solid add_solvent Add Solvent to 2-FEC weigh->add_solvent solvent Select & Measure Solvent (e.g., DMSO, PBS) solvent->add_solvent mix Vortex/Sonicate (Gentle Warming if Needed) add_solvent->mix check Visually Confirm Complete Dissolution mix->check store Store Stock Solution at -20°C (Organic Solvents) check->store Dissolved in Organic Solvent use_fresh Use Aqueous Solution Immediately check->use_fresh Dissolved in Aqueous Buffer dilute Prepare Working Dilutions in Assay Medium store->dilute use_fresh->dilute

Workflow for 2-FEC Dissolution.

Safety Precautions

2-Fluoroethcathinone hydrochloride is a research chemical and its physiological and toxicological properties are not fully characterized.[1] Standard laboratory safety procedures should be followed. This includes working in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

References

Application Notes and Protocols for 2-Fluoroethcathinone (2-FEC) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Fluoroethcathinone (2-FEC) is a research chemical. Its physiological and toxicological properties are not fully understood.[1] This document is intended for use by qualified researchers and scientists in a controlled laboratory setting. All experiments should be conducted in accordance with institutional and governmental regulations.

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant.[2] Synthetic cathinones typically act as central nervous system stimulants by modulating monoaminergic neurotransmission.[3][4] Due to the novelty of 2-FEC, there is a paucity of specific research on its neuropharmacological profile. Therefore, these application notes and protocols are based on the established methodologies used to study closely related analogs, such as 2-Fluoromethcathinone (2-FMC), and the broader class of synthetic cathinones.[5][6]

The primary hypothesized mechanism of action for synthetic cathinones involves interaction with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7][8] They can act as either reuptake inhibitors, blocking the removal of these neurotransmitters from the synaptic cleft, or as releasing agents, promoting their efflux from the presynaptic neuron.[8][9] The specific activity at each transporter determines the unique psychoactive effects of each compound.[6] For instance, compounds with a higher potency at DAT and NET tend to have more pronounced stimulant effects, while those with significant activity at SERT may have more empathogenic qualities.[3][7]

The position of the fluorine substituent on the phenyl ring of cathinone analogs has been shown to significantly influence their selectivity for monoamine transporters.[6][10] Generally, substitutions at the 2-position (ortho) tend to favor dopaminergic activity.[6] For example, 2-Fluoromethcathinone (2-FMC) is a potent dopamine and norepinephrine releasing agent with negligible effects on serotonin.[5][6] It is therefore plausible that 2-FEC will exhibit a similar pharmacological profile.

Potential Research Applications

  • Structure-Activity Relationship (SAR) Studies: 2-FEC can be used as a tool to further elucidate the SAR of substituted cathinones at monoamine transporters. By comparing its activity to other halogenated and alkylated analogs, researchers can better understand how specific structural modifications influence potency and selectivity.

  • Neurobiology of Reward and Addiction: Given its presumed action on the dopamine system, 2-FEC can be employed in preclinical models to investigate the neural circuits underlying reward, reinforcement, and the abuse potential of psychostimulants.[11]

  • Neurotransmitter Dynamics: In vivo techniques such as microdialysis can be utilized with 2-FEC to study its real-time effects on extracellular levels of dopamine, norepinephrine, and serotonin in various brain regions.[3][12]

  • Behavioral Pharmacology: 2-FEC can be used in a battery of behavioral assays in animal models to characterize its stimulant, anxiogenic/anxiolytic, and cognitive-modulating effects.[13][14]

Quantitative Data of Related Compounds

As there is no publicly available quantitative data for 2-FEC, the following table summarizes the in vitro data for the closely related compound 2-Fluoromethcathinone (2-FMC) and the parent compound, methcathinone, for comparative purposes. This data is crucial for designing initial experiments and for interpreting the results of future studies on 2-FEC.

CompoundTransporterAssay TypeEC50 (nM)Reference
2-Fluoromethcathinone (2-FMC) Dopamine (DAT)Release48.7[5][6]
Norepinephrine (NET)Release>10,000[6]
Serotonin (SERT)Release>10,000[6]
Methcathinone Dopamine (DAT)Release49.9[5]
Norepinephrine (NET)Release22.4[5]
Serotonin (SERT)Release4,206[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of 2-FEC.

This protocol determines the affinity of 2-FEC for the dopamine, norepinephrine, and serotonin transporters using radioligand binding assays in rat brain tissue or cells expressing the human transporters.

Materials:

  • Rat striatal (for DAT), hypothalamic (for NET), or cortical (for SERT) tissue, or HEK293 cells expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for hNET), [³H]citalopram (for hSERT).

  • Non-specific binding competitors: 10 µM cocaine (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT).

  • 2-Fluoroethcathinone (hydrochloride) solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare synaptosomal membranes from the respective rat brain regions or cell lysates.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand, and 50 µL of either vehicle, non-specific binding competitor, or varying concentrations of 2-FEC.

  • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for 1-2 hours.

  • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for 2-FEC at each transporter using non-linear regression analysis.

This protocol measures the ability of 2-FEC to induce the release of [³H]-labeled monoamines from preloaded rat brain synaptosomes.

Materials:

  • Rat striatal (for dopamine), hypothalamic (for norepinephrine), or cortical (for serotonin) synaptosomes.

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • 2-Fluoroethcathinone (hydrochloride) solutions of varying concentrations.

  • Krebs-Ringer-HEPES buffer.

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from the appropriate brain regions.

  • Preload the synaptosomes by incubating them with the respective [³H]-monoamine at 37°C for 30 minutes.

  • Wash the synaptosomes to remove excess radiolabel.

  • Aliquot the preloaded synaptosomes into tubes.

  • Add varying concentrations of 2-FEC or vehicle to the tubes and incubate for 30 minutes at 37°C.

  • Terminate the release by pelleting the synaptosomes via centrifugation.

  • Collect the supernatant, which contains the released [³H]-monoamine.

  • Lyse the synaptosome pellet to determine the amount of remaining radioactivity.

  • Quantify the radioactivity in both the supernatant and the pellet using a scintillation counter.

  • Calculate the percentage of release for each concentration of 2-FEC.

  • Determine the EC50 value for release at each transporter using non-linear regression analysis.

This protocol measures the effect of 2-FEC on extracellular neurotransmitter levels in the brain of awake, freely moving rats.[12]

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).[15]

  • Surgical tools.

  • Artificial cerebrospinal fluid (aCSF).

  • 2-Fluoroethcathinone (hydrochloride) for injection.

  • HPLC system with electrochemical detection.[3]

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[16]

  • Collect baseline dialysate samples every 20 minutes for at least one hour.[15]

  • Administer a systemic injection of 2-FEC (intraperitoneal or subcutaneous).

  • Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ED.[3]

  • Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

This protocol assesses the stimulant effects of 2-FEC by measuring changes in spontaneous locomotor activity in mice.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • Open-field activity chambers equipped with infrared beams.

  • 2-Fluoroethcathinone (hydrochloride) for injection.

  • Saline vehicle.

Procedure:

  • Habituate the mice to the activity chambers for 30-60 minutes on the day before the experiment.

  • On the test day, place the mice in the activity chambers and allow them to acclimate for 30 minutes.

  • Administer an intraperitoneal injection of either saline or varying doses of 2-FEC.

  • Immediately return the mice to the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Analyze the data to determine the dose-response effect of 2-FEC on locomotor activity.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) DA_synapse Dopamine Vesicle->DA_synapse Release DAT->Vesicle Reuptake FEC 2-FEC FEC->DAT Blocks Reuptake / Promotes Efflux Receptor Dopamine Receptor DA_synapse->Receptor Binding

Caption: Hypothesized mechanism of 2-FEC at a dopaminergic synapse.

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies Binding Receptor Binding Assays (DAT, NET, SERT) Release Neurotransmitter Release Assays (DA, NE, 5-HT) Binding->Release Determine Affinity & Potency Microdialysis Microdialysis (Neurotransmitter Levels) Release->Microdialysis Confirm Mechanism in vivo Behavior Behavioral Pharmacology (Locomotor, ICSS, etc.) Microdialysis->Behavior Correlate Neurochemistry with Behavior

Caption: Experimental workflow for characterizing 2-FEC.

G cluster_substitutions Phenyl Ring Substitutions cluster_selectivity Transporter Selectivity Cathinone Cathinone Core Structure Pos2 2-Position (ortho) (e.g., 2-FMC, 2-FEC) Cathinone->Pos2 Pos3 3-Position (meta) (e.g., 3-FMC) Cathinone->Pos3 Pos4 4-Position (para) (e.g., 4-FMC, Mephedrone) Cathinone->Pos4 DAT_Selective Primarily Dopaminergic (Stimulant Effects) Pos2->DAT_Selective Tends to favor Mixed_Activity Mixed Dopaminergic/ Serotonergic Pos3->Mixed_Activity Variable effects SERT_Selective Primarily Serotonergic (Empathogenic Effects) Pos4->SERT_Selective Tends to favor

References

High-Resolution Mass Spectrometry for the Confident Identification of 2-Fluoroethcathinone (2-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

< APPLICATION NOTE

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive method for the identification of 2-Fluoroethcathinone (2-FEC), a synthetic cathinone, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Synthetic cathinones represent a large and dynamic class of new psychoactive substances (NPS), requiring advanced analytical techniques for unambiguous identification.[1][2] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric analysis. The high mass accuracy and fragmentation data provided by an Orbitrap or Time-of-Flight (TOF) mass spectrometer enable confident structural elucidation of 2-FEC in seized materials or other complex matrices.

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone and a positional isomer of other fluoroethcathinone compounds. Synthetic cathinones are β-ketoamphetamine analogues that act as central nervous system stimulants.[3] The constant emergence of new cathinone derivatives with minor structural modifications poses a significant challenge for forensic and clinical laboratories.[4] High-resolution mass spectrometry (HRMS) is a powerful tool for analyzing these novel substances, as it provides high-accuracy mass measurements of both precursor and product ions, allowing for the determination of elemental compositions and confident differentiation from structurally similar compounds.[5] This note outlines a comprehensive LC-HRMS method applicable to the identification of 2-FEC.

Experimental Protocols

Materials and Reagents
  • 2-Fluoroethcathinone (2-FEC) standard: Sourced from a certified reference material provider.

  • Methanol (MeOH): LC-MS grade.

  • Acetonitrile (ACN): LC-MS grade.[6]

  • Water: LC-MS grade or ultrapure (18.2 MΩ·cm).[6]

  • Formic Acid (HCOOH): LC-MS grade.[1]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-FEC in methanol. Store at -20°C.[6]

  • Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of water and methanol to create calibration standards and quality control samples at appropriate concentrations.[7]

Sample Preparation Protocol

The sample preparation method should be chosen based on the matrix. For seized powders or crystalline materials, a simple dilution is typically sufficient.

  • Weighing: Accurately weigh approximately 1 mg of the homogenized seized material.

  • Dissolution: Dissolve the material in 1.0 mL of methanol to achieve a concentration of ~1 mg/mL.

  • Dilution: Create a 1 µg/mL working sample by diluting 10 µL of the above solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration/Centrifugation: Vortex the solution and centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble cutting agents or excipients.[8]

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Note: For biological matrices like urine or oral fluid, a solid-phase extraction (SPE) or supported liquid extraction (SLE) would be necessary for sample clean-up and concentration.[9]

LC-HRMS Instrumentation and Conditions

The following parameters are provided as a guideline and may be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B in 0.5 min, and re-equilibrate for 2.5 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C[2]
Injection Volume 5 µL[1]
Autosampler Temp. 8°C[2]

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterCondition
MS System Orbitrap-based or TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Mode Full Scan MS followed by data-dependent MS² (dd-MS²) or All Ions Fragmentation (AIF)
Full Scan Range m/z 60–400[7]
Resolution > 30,000 FWHM
Capillary Voltage 3.5 kV[2]
Source Temperature 325°C[1]
Nebulizer Gas 40 psi[2]
Drying Gas Flow 8 L/min[2]
Collision Energy Stepped normalized collision energy (NCE) of 15, 30, 45 eV for fragmentation

Data Presentation and Visualization

Experimental and Data Analysis Workflow

The overall process from sample handling to final identification is illustrated below. This workflow ensures a systematic approach to the analysis.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing s1 Sample Receipt s2 Homogenization s1->s2 p1 Weighing & Dissolution s2->p1 p2 Dilution to Working Conc. p1->p2 p3 Centrifugation / Filtration p2->p3 p4 Transfer to Vial p3->p4 a1 LC-HRMS Injection p4->a1 a2 Data Acquisition (Full Scan & dd-MS²) a1->a2 d1 Extract Ion Chromatogram a2->d1 d2 Accurate Mass Measurement d1->d2 d3 Elemental Composition d2->d3 d4 Fragmentation Analysis d3->d4 r1 Compound Identified: 2-Fluoroethcathinone d4->r1 Final Identification

Caption: Workflow for the identification of 2-FEC.
Quantitative Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass data, which is critical for confirming the elemental composition of the parent ion and its major fragments. The primary fragmentation mechanism for synthetic cathinones under collision-induced dissociation (CID) is typically α-cleavage of the C-C bond between the carbonyl group and the α-carbon.[10]

Table 3: Theoretical HRMS Data for 2-Fluoroethcathinone (2-FEC)

Analyte/Fragment IonElemental CompositionTheoretical m/zMass Accuracy (ppm)
[M+H]⁺ (Precursor) C₁₁H₁₅FNO⁺196.1132 < 5
Fragment 1 C₇H₄FO⁺123.0241 < 5
Fragment 2 C₄H₁₀N⁺72.0808 < 5
Fragment 3 C₁₁H₁₃FN⁺178.1027 < 5

Note: Fragment 1 corresponds to the 2-fluorobenzoyl cation. Fragment 2 is the N-ethyl-1-methylethan-1-iminium ion. Fragment 3 results from the neutral loss of water (H₂O) from the precursor ion, a common fragmentation pathway for some cathinones.[5]

Proposed Fragmentation Pathway

The fragmentation of the protonated 2-FEC molecule is initiated by collision-induced dissociation, leading to characteristic product ions that confirm the molecule's structure.

Caption: Proposed fragmentation of protonated 2-FEC.

Conclusion

The described Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method provides a reliable and highly selective protocol for the identification of 2-Fluoroethcathinone. The combination of chromatographic retention time, high-accuracy precursor ion mass, and characteristic fragmentation patterns allows for the unambiguous confirmation of 2-FEC, distinguishing it from other positional isomers and related synthetic cathinones. This application note serves as a comprehensive guide for forensic, clinical, and research laboratories involved in the analysis of new psychoactive substances.

References

Application Notes and Protocols for the Validated Analytical Method of 2-Fluoroethcathinone (2-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethcathinone (2-FEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. The structural similarity of 2-FEC to other synthetic cathinones necessitates the development of reliable and validated analytical methods for its detection and quantification in various matrices. These methods are crucial for forensic analysis, clinical toxicology, and pharmaceutical research. This document provides detailed application notes and protocols for a proposed analytical method for 2-FEC, based on established techniques for similar compounds, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Method Overview

The proposed analytical strategy for 2-FEC involves initial screening and confirmation using GC-MS, and quantification using a validated HPLC method with UV detection. This dual-approach ensures both high selectivity and sensitivity for the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the thermal nature of the GC inlet, it is important to be aware of potential degradation of synthetic cathinones during analysis[1].

Experimental Protocol: GC-MS Analysis of 2-FEC

  • Sample Preparation:

    • Accurately weigh 1 mg of the 2-FEC reference standard.

    • Dissolve the standard in 1 mL of chloroform to prepare a 1 mg/mL stock solution[2][3].

    • For analysis of biological matrices (e.g., blood, urine), a liquid-liquid extraction or solid-phase extraction is recommended to isolate the analyte and remove interferences. A Dispersive Liquid-Liquid Microextraction (DLLME) can be an efficient technique for this purpose[1].

  • Instrumentation:

    • An Agilent gas chromatograph coupled with a mass selective detector (or equivalent) is suitable for this analysis[2].

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[2].

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[2].

    • Injector Temperature: 280°C[2].

    • Injection Mode: Split (split ratio of 20:1), with an injection volume of 1 µL[2][3].

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1.0 min.

      • Ramp: Increase to 300°C at a rate of 12°C/min.

      • Final hold: Hold at 300°C for 9.0 min[2].

  • Mass Spectrometry Conditions:

    • MSD Transfer Line Temperature: 280°C[2].

    • MS Source Temperature: 230°C[2].

    • MS Quadrupole Temperature: 150°C[2].

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 30-550 amu[2][3].

    • Acquisition Mode: Scan[2].

Expected Results: The retention time for 2-FEC would need to be experimentally determined but is expected to be in a similar range to other fluorinated cathinones. The mass spectrum should show a characteristic fragmentation pattern that can be used for identification. It is important to note that isomers of fluoromethcathinone have shown very similar mass spectra, making chromatographic separation crucial for identification[4].

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection provides a robust and reliable method for the quantification of 2-FEC. The development of a stability-indicating HPLC method is crucial for ensuring accurate quantification, especially in pharmaceutical formulations[5].

Experimental Protocol: HPLC Analysis of 2-FEC

  • Sample Preparation:

    • Prepare a stock solution of 2-FEC reference standard at a concentration of 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • For pharmaceutical preparations like tablets or solutions, the sample should be accurately weighed or measured, dissolved in a suitable solvent (e.g., methanol), sonicated, filtered, and then diluted with the mobile phase to fall within the calibration range[6][7].

  • Instrumentation:

    • A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of cathinone derivatives.

    • Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact ratio should be optimized to achieve good separation and peak shape. For example, a gradient starting with 15% acetonitrile and increasing to 80-100% can be effective for separating a range of synthetic cathinones[8].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL[8].

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

    • Detection Wavelength: Based on the UV spectrum of 2-Fluoromethcathinone (λmax at 245 and 289 nm), a detection wavelength in this range should be selected for 2-FEC[9].

Method Validation

A newly developed analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines[10]. The key validation parameters are summarized in the table below.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterObjectiveAcceptance Criteria
Specificity To assess the ability to unequivocally measure the analyte in the presence of other components.No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay[10].
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% over the specified range.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Parameters such as theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria[11].

Visualizations

Diagram 1: GC-MS Experimental Workflow for 2-FEC Confirmation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reference Standard or Sample dissolve Dissolve in Chloroform (1 mg/mL) start->dissolve extract Liquid-Liquid Extraction (for biological matrices) dissolve->extract inject Inject 1 µL into GC dissolve->inject extract->inject separate Chromatographic Separation (DB-1 MS Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (30-550 amu) ionize->detect process Data Acquisition & Processing detect->process identify Compound Identification (Retention Time & Mass Spectrum) process->identify

Caption: Workflow for the confirmation of 2-FEC using GC-MS.

Diagram 2: HPLC Method Development and Validation Pathway

HPLC_Validation_Pathway cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis col_select Column & Mobile Phase Selection param_opt Optimization of Chromatographic Parameters col_select->param_opt specificity Specificity param_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sys_suit System Suitability Testing robustness->sys_suit quant Quantification of 2-FEC sys_suit->quant

Caption: Logical pathway for HPLC method development and validation.

References

Application Notes and Protocols: Use of Fluorinated Cathinones in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a significant scarcity of behavioral pharmacology studies conducted specifically on 2-Fluoroethcathinone (2-FEC). Therefore, these application notes utilize data and protocols from studies on the closely related structural analog, 3-Fluoromethcathinone (3-FMC) , to provide a representative framework for researchers. It is imperative that these protocols be adapted and validated for any new compound, including 2-FEC.

Introduction

Synthetic cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. Fluorination of the phenyl ring, as seen in compounds like 3-Fluoromethcathinone (3-FMC), can significantly alter the pharmacological profile. These compounds primarily act as monoamine transporter inhibitors and/or releasers, leading to stimulant effects.[1] This document outlines protocols for assessing the behavioral effects of 3-FMC in preclinical animal models, focusing on locomotor activity and drug discrimination paradigms.

Pharmacological Profile and Mechanism of Action

3-FMC is classified as a methamphetamine-like cathinone.[2] Its primary mechanism of action involves the inhibition of dopamine (DA) and norepinephrine (NE) reuptake, and it also promotes the release of these catecholamines.[1][2] While it has negligible effects on serotonin (5-HT) uptake, it has been shown to increase extracellular 5-HT levels in the striatum, possibly through indirect mechanisms like DA-5-HT crosstalk.[2] The psychostimulant effects are predominantly mediated by the activation of dopaminergic neurotransmission, particularly through D1-dopamine receptors.[3][4]

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packaging DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_cyto Reuptake D1R D1 Receptor response Psychostimulant Effects D1R->response Activation FMC 3-Fluoromethcathinone (3-FMC) FMC->DAT Inhibits Reuptake & Promotes Efflux DA_synapse->D1R Binding start Start habituation Acclimatize Mice to Test Room (60 min) start->habituation place_in_arena Place Mice in Locomotor Arenas (60 min Habituation) habituation->place_in_arena injection Administer 3-FMC or Vehicle (i.p.) place_in_arena->injection record Record Locomotor Activity (120 min) injection->record analysis Data Analysis (ANOVA) record->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoroethcathinone (2-FEC) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Fluoroethcathinone (2-FEC) is a research chemical. The information provided here is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The dosages provided are extrapolated from studies on analogous compounds and should be considered as starting points for dose-ranging studies.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 2-Fluoroethcathinone (2-FEC) for animal studies. Due to the limited availability of direct research on 2-FEC, the following guidance is based on data from structurally and pharmacologically similar cathinone derivatives, such as Mephedrone (4-methylmethcathinone), 3-Fluoromethcathinone (3-FMC), and Methcathinone (MC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for a locomotor activity study with 2-FEC in mice?

A1: Based on studies with analogous compounds, a starting dose range of 1 to 5 mg/kg (intraperitoneal, i.p.) is recommended for assessing locomotor activity in mice. Methcathinone (MC) and 3-Fluoromethcathinone (3-FMC) have been shown to significantly increase horizontal locomotor activity at doses of 3 mg/kg and 10 mg/kg.[1] A 1 mg/kg dose of MC and 3-FMC did not produce significant effects on locomotor activity.[1] For mephedrone, a dose of 5 mg/kg has been shown to increase spontaneous locomotor activity in mice.[2][3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What doses of 2-FEC should be considered for self-administration studies in rats?

A2: For intravenous self-administration studies in rats, a starting dose of 0.5 mg/kg/infusion is a reasonable starting point. Mephedrone has been shown to be consistently self-administered at per-infusion doses of 0.5 and 1.0 mg/kg in both Sprague-Dawley and Wistar rats.[4] Dose-substitution studies are recommended to establish a full dose-response curve.

Q3: Are there any data on the neurotoxic potential of 2-FEC or its analogues?

A3: While there is no specific neurotoxicity data for 2-FEC, studies on related cathinones and amphetamines provide some guidance. High doses of methcathinone have been shown to be lethal in mice, with an LD50 of 201.7 mg/kg.[5] For comparison, a neurotoxic dose regimen for MDMA in mice involves repeated administrations of 20 mg/kg.[6][7] Studies on 3-FMC suggest it may induce oxidative stress in neuronal cells, which can be a precursor to neurotoxicity.[8] Researchers investigating the neurotoxic potential of 2-FEC should start with doses lower than those used to induce behavioral effects and employ a dose-escalation design with careful monitoring for adverse effects.

Q4: What are the common routes of administration for cathinones in animal studies?

A4: The most common routes of administration for cathinone derivatives in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections for assessing behavioral effects like locomotor activity.[9] For self-administration studies, the intravenous (i.v.) route is standard.[4] Oral administration (p.o.) has also been used in pharmacokinetic studies of mephedrone in rats.[10][11] The choice of administration route will depend on the specific research question and the desired pharmacokinetic profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant effect on locomotor activity at the initial dose. The initial dose is too low.- Increase the dose in a stepwise manner (e.g., 3 mg/kg, 5 mg/kg, 10 mg/kg).- Ensure the drug solution is properly prepared and administered.- Verify the activity monitoring equipment is functioning correctly.
High variability in behavioral responses between animals. - Individual differences in metabolism and sensitivity.- Inconsistent drug administration technique.- Increase the number of animals per group to improve statistical power.- Ensure precise and consistent administration of the drug.- Consider using a different strain of animal that may have a more consistent response.
Signs of toxicity (e.g., seizures, excessive stereotypy, mortality). The administered dose is too high.- Immediately cease administration and provide supportive care to the animal.- Reduce the dose for subsequent experiments.- For neurotoxicity studies, use a wider dose range with smaller increments. High doses of methcathinone have been shown to produce seizures and lethality in mice.[5]
Poor acquisition of self-administration. - The dose per infusion is not reinforcing.- The training parameters are not optimal.- Adjust the unit dose per infusion. Studies with mephedrone show that both 0.5 and 1.0 mg/kg/infusion are reinforcing in rats.[4]- Modify the fixed-ratio (FR) schedule.- Ensure the catheter is patent and functioning correctly.

Data Presentation: Dosages of Cathinone Analogues in Animal Studies

Table 1: Locomotor Activity Studies

Compound Animal Model Route of Administration Effective Dose Range (mg/kg) Key Findings Citation
Methcathinone (MC)Micei.p.3 - 10Dose-dependent increase in horizontal locomotor activity.[1]
3-Fluoromethcathinone (3-FMC)Micei.p.3 - 10Dose-dependent increase in horizontal locomotor activity.[1]
Mephedrone (4-MMC)Micei.p.5Increased spontaneous locomotor activity.[2][3]
Mephedrone (4-MMC)Ratss.c.3.2 - 10Increased locomotor activity.[12]
PentedroneMicei.p.2.5 - 25Dose-dependent stimulation of locomotor activity.[13]

Table 2: Self-Administration Studies

Compound Animal Model Route of Administration Reinforcing Dose Range (mg/kg/infusion) Key Findings Citation
Mephedrone (4-MMC)Rats (Sprague-Dawley, Wistar)i.v.0.5 - 1.0Consistent self-administration and lever discrimination.[4]
4-MECRats (Sprague-Dawley)i.v.0.8Maintained self-administration above saline levels.[14]
4-MePPPRats (Sprague-Dawley)i.v.0.1 - 0.2Maintained self-administration above saline levels.[14]
alpha-PVPRats (Sprague-Dawley)i.v.0.012 - 0.025Maintained self-administration above saline levels.[14]

Table 3: Toxicology and Neurotoxicity Studies

Compound Animal Model Route of Administration Dose (mg/kg) Key Findings Citation
Methcathinone (MC)Micei.p.> 100High doses produced seizures and lethality (LD50 = 201.7 mg/kg).[5]
MDMAMicei.p.20 (x4)Binge-like regimen used to induce neurotoxicity.[6][7]
3-Fluoromethcathinone (3-FMC)HT22 Neuronal CellsIn vitro1-4 mMInduced oxidative stress and apoptosis.[8]
Mephedrone (4-MMC)Ratss.c.30Repeated administration led to memory impairment but not lasting 5-HT depletion.[15]

Experimental Protocols

Locomotor Activity Assessment in Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group housed (4-5 per cage) with ad libitum access to food and water on a 12:12 h light/dark cycle.

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve 2-FEC in 0.9% sterile saline.

  • Administration: Administer the vehicle or 2-FEC solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Testing: Immediately after injection, place the mouse in the center of an open-field arena (e.g., 44 x 44 x 20 cm).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

  • Dose-Response: Test a range of doses (e.g., 1, 3, 5, 10 mg/kg) to determine the dose-effect relationship.

Mandatory Visualizations

Dose_Finding_Workflow Dose-Finding Experimental Workflow for 2-FEC A Start: Define Research Question (e.g., Locomotor Activity) B Literature Review: Analogous Compounds (Mephedrone, 3-FMC) A->B C Select Initial Dose Range (e.g., 1-10 mg/kg for locomotor activity) B->C D Pilot Study: Small number of animals per group C->D E Data Analysis: Assess behavioral effects and signs of toxicity D->E F No Effect Observed E->F H Toxicity Observed E->H J Optimal Dose Range Identified E->J G Increase Dose F->G If no significant effect G->D I Decrease Dose H->I If adverse effects occur I->D K Proceed to Main Experiment J->K If desired effect is achieved without toxicity L End K->L

Caption: A flowchart illustrating the iterative process for determining the optimal dosage of 2-FEC in animal studies.

Signaling_Pathway_Hypothesis Hypothesized Signaling Pathway of 2-FEC cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A 2-FEC B Dopamine Transporter (DAT) A->B Inhibition/Reversal C Serotonin Transporter (SERT) A->C Inhibition/Reversal E Increased Synaptic Dopamine & Serotonin B->E C->E D Vesicular Monoamine Transporter 2 (VMAT2) D->B Disruption D->C Disruption F Dopamine Receptors E->F G Serotonin Receptors E->G H Downstream Signaling (e.g., cAMP, Ca2+) F->H G->H I Behavioral Effects (e.g., Hyperlocomotion) H->I

Caption: A diagram illustrating the hypothesized mechanism of action of 2-FEC on monoaminergic systems.

References

Technical Support Center: 2-Fluoroethcathinone (2-FEC) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-Fluoroethcathinone (2-FEC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing detection sensitivity and troubleshooting common experimental issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of 2-FEC.

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any peaks for 2-FEC, or the signal intensity is very low. What should I check?

A: Lack of signal is a common issue that can stem from multiple sources, from sample preparation to instrument settings.[1][2] Follow these steps to diagnose the problem:

  • Verify Instrument Performance:

    • System Suitability Check: Before running your samples, always run a standard of a known compound to ensure the mass spectrometer is performing correctly.

    • Check for Leaks: Gas leaks can significantly reduce sensitivity.[2] Use an electronic leak detector to check fittings around the gas supply, filters, column connectors, and weldments.[2][3]

    • Detector and Ionization Source: For GC-MS, ensure the flame is lit and gases are flowing correctly.[2] For LC-MS, check the stability of the electrospray. An absent or sputtering spray can be caused by a clog.[4]

  • Evaluate Sample and Method:

    • Sample Concentration: Your sample may be too dilute for detection.[1] Conversely, an overly concentrated sample can cause ion suppression, also leading to a weak signal.[1]

    • Ionization Efficiency: The chosen ionization technique greatly impacts signal intensity.[1] For synthetic cathinones, positive mode electrospray ionization (ESI) is commonly used and effective.[5][6] Ensure your source parameters are optimized.

    • Sample Preparation: Inefficient extraction can lead to low analyte concentration. Re-evaluate your sample preparation method (see Experimental Protocols section). Solid-phase extraction (SPE) often yields good recovery for synthetic cathinones from biological matrices.[7]

  • Instrument Calibration:

    • Ensure the mass spectrometer has been recently and successfully tuned and calibrated.[1] This is critical for ensuring the instrument is operating at peak performance.[1]

Troubleshooting_No_Signal start Start: No or Low Signal check_instrument 1. Check Instrument Performance (Standard, Leaks, Source) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_sample 2. Evaluate Sample & Method (Concentration, Ionization) sample_ok Sample Prep & Method OK? check_sample->sample_ok check_calibration 3. Verify Tuning & Calibration calibration_ok Calibration Passed? check_calibration->calibration_ok instrument_ok->check_sample Yes resolve_instrument Fix Leaks, Clean Source, Service Detector instrument_ok->resolve_instrument No sample_ok->check_calibration Yes resolve_sample Optimize Sample Prep, Adjust Concentration, Check Ionization Settings sample_ok->resolve_sample No resolve_calibration Re-tune and Re-calibrate Mass Spectrometer calibration_ok->resolve_calibration No end_ok Problem Resolved calibration_ok->end_ok Yes resolve_instrument->check_instrument resolve_sample->check_sample resolve_calibration->check_calibration Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine, Oral Fluid, etc.) extraction Extraction (SPE, LLE, or Dilution) sample->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integration Peak Integration & Identification ms->integration quant Quantification (Calibration Curve) integration->quant report Final Report quant->report

References

Refining extraction techniques for 2-Fluoroethcathinone from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the extraction of 2-Fluoroethcathinone (2-FEC) and other similar synthetic cathinones from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting 2-FEC from plasma?

A1: The most common and effective methods for extracting synthetic cathinones like 2-FEC from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the desired sample cleanliness, required sensitivity, available equipment, and sample throughput.

Q2: Which extraction method offers the cleanest extract?

A2: Solid-Phase Extraction (SPE) typically provides the cleanest extracts.[2] By using specific sorbents and optimized wash steps, SPE can effectively remove a wide range of interfering matrix components, such as phospholipids and proteins, which is crucial for sensitive downstream analysis like LC-MS/MS.[2][3]

Q3: What are "matrix effects" and how do they impact analysis?

A3: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the biological matrix (e.g., plasma).[4] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative analysis, particularly in LC-MS/MS.[5][6] A clean sample extract is the best way to minimize matrix effects.

Q4: When is Protein Precipitation a suitable choice?

A4: Protein Precipitation is a fast, simple, and cost-effective method suitable for high-throughput screening or when extensive sample cleanup is not necessary. It involves adding a solvent (commonly acetonitrile or methanol) to the plasma to denature and precipitate proteins.[7][8] However, it is a non-selective technique and may leave other matrix components like salts and phospholipids in the supernatant, potentially causing significant matrix effects.[9]

Q5: How do I choose the correct solvent for Liquid-Liquid Extraction?

A5: The choice of an appropriate organic solvent for LLE depends on the analyte's polarity and the sample matrix. For basic compounds like synthetic cathinones, it is common to adjust the plasma sample to a basic pH to ensure the analyte is in its neutral, more organic-soluble form.[10] A water-immiscible organic solvent, such as ethyl acetate or a mixture of hexane and isoamyl alcohol, is then used to extract the analyte.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Protein Precipitation: Insufficient solvent volume or inadequate mixing/incubation.Ensure the solvent-to-plasma ratio is at least 3:1 (v/v).[8] Vortex thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C) to maximize protein precipitation.[7]
Suboptimal pH for LLE: The pH of the aqueous phase may not be suitable for partitioning the analyte into the organic phase.For basic analytes like 2-FEC, adjust the plasma sample to a pH of 9-10 using a buffer (e.g., sodium carbonate) before adding the organic solvent to neutralize the charge and increase solubility in the organic phase.
Incorrect SPE Sorbent/Procedure: The chosen sorbent may not have the appropriate retention mechanism for 2-FEC, or the wash/elution solvents may be incorrect.Use a mixed-mode or polymeric SPE sorbent designed for basic drugs. Ensure the conditioning, loading, washing (to remove interferences), and elution (to recover the analyte) steps are optimized. For instance, a strong organic wash can remove lipids, while elution requires a solvent strong enough to displace the analyte.
High Matrix Effects Insufficient Sample Cleanup: The chosen extraction method (especially Protein Precipitation) is not adequately removing interfering endogenous components like phospholipids.[6][11]1. Switch to a more selective method like SPE or LLE. 2. For LLE, include a back-extraction step for further purification. 3. For SPE, add a more rigorous wash step (e.g., with a higher percentage of organic solvent) to remove interferences without eluting the analyte.[12]
Chromatographic Co-elution: Matrix components are eluting from the analytical column at the same time as 2-FEC.Modify the chromatographic gradient to improve the separation between the analyte and interfering peaks. Consider using a different column chemistry (e.g., biphenyl or PFP instead of C18).[11]
Poor Reproducibility (High %RSD) Inconsistent Sample Handling: Variations in vortexing time, solvent volumes, pH adjustment, or evaporation can lead to inconsistent results.[13]Standardize all manual steps. Use calibrated pipettes and automated liquid handlers where possible. Ensure complete solvent evaporation and consistent reconstitution in the final step.
SPE Cartridge/Well Inconsistency: Channeling or inconsistent packing in SPE materials can cause variable flow rates and recoveries.Use high-quality SPE products. Ensure the sample is loaded slowly and evenly. If using a vacuum manifold, ensure a consistent vacuum is applied to all wells.
Analyte Instability Degradation during Extraction: The analyte may be sensitive to pH, temperature, or light during the extraction process.Minimize the time samples are kept at room temperature. Perform extractions on ice if necessary. Protect samples from light if the analyte is known to be photolabile.

Comparative Data for Extraction Methods

The following table summarizes typical performance metrics for the extraction of synthetic cathinones from plasma, as specific data for 2-FEC is limited in the literature. These values can serve as a benchmark for method development.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 85–115%[1]> 70%[1]> 73%[1]
Sample Cleanliness LowModerateHigh
Matrix Effect High (-65% to -6%)[1]ModerateLow
Throughput HighLow to ModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Typical LOQ ~1 ng/mL[1]5–10 ng/mL[1]5–10 ng/mL[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for preparing plasma samples.

  • Sample Preparation: Thaw frozen plasma samples at room temperature or on ice.[14] Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.[7]

  • Vortex: Immediately cap the tube and vortex vigorously for 20-30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional): For enhanced precipitation, incubate the tubes at -20°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis. Vortex briefly and centrifuge to pellet any remaining particulates before injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Preparation: Thaw and vortex 500 µL of plasma sample in a glass tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to the plasma. Vortex briefly. This step deprotonates the cathinone, making it more soluble in the organic solvent.

  • Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or 4:1 hexane/isoamyl alcohol).

  • Extraction: Cap the tube and mix on a rocker or shaker for 15 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Dry the organic extract under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a polymeric cation exchange sorbent and offers the highest degree of sample cleanup.

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a tube.

    • Add the internal standard.

    • Add 500 µL of 4% phosphoric acid to the plasma, and vortex. This acidifies the sample to ensure the analyte is positively charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition a polymeric cation exchange SPE cartridge (e.g., Strata-X-C, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow using a vacuum manifold (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M hydrochloric acid through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove remaining polar interferences and phospholipids. Dry the sorbent thoroughly under high vacuum for 5 minutes after this step.

  • Elution:

    • Elute the analyte by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the analyte, releasing it from the sorbent. Collect the eluate in a clean collection tube.

  • Evaporation & Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

Visualized Workflows and Logic

PPT_Workflow Protein Precipitation (PPT) Workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_solvent Add Acetonitrile (300 µL) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge (14,000 x g) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for LC-MS Analysis reconstitute->analysis

Caption: Workflow diagram for the Protein Precipitation method.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow start Plasma Sample (500 µL) add_is Add Internal Standard start->add_is adjust_ph Adjust to pH >9 with Buffer add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent mix Mix/Rock for 15 min add_solvent->mix centrifuge Centrifuge to Separate Layers mix->centrifuge transfer Collect Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for LC-MS Analysis reconstitute->analysis

Caption: Workflow diagram for the Liquid-Liquid Extraction method.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow cluster_pretreat Pre-treatment cluster_spe SPE Cartridge Steps cluster_posttreat Post-treatment plasma Plasma Sample acidify Acidify Sample (e.g., H3PO4) plasma->acidify condition 1. Condition (MeOH, H2O) acidify->condition load 2. Load Sample condition->load wash 3. Wash (Acid, MeOH) load->wash elute 4. Elute (NH4OH in MeOH) wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute dry->reconstitute analysis Inject for LC-MS reconstitute->analysis

Caption: Workflow diagram for the Solid-Phase Extraction method.

Troubleshooting_Logic Troubleshooting Decision Tree problem Problem Observed? low_rec Low Recovery problem->low_rec Yes high_me High Matrix Effects problem->high_me Yes poor_rep Poor Reproducibility problem->poor_rep Yes sol_ph Check/Optimize pH (LLE) low_rec->sol_ph sol_solvent Verify Solvent Ratio/Type (PPT/LLE) low_rec->sol_solvent sol_spe Optimize SPE Method (Wash/Elute) low_rec->sol_spe sol_clean Use Cleaner Method (PPT -> SPE) high_me->sol_clean sol_chrom Modify LC Gradient/Column high_me->sol_chrom sol_dilute Dilute Final Extract high_me->sol_dilute sol_sop Standardize Manual Steps (SOP) poor_rep->sol_sop sol_auto Use Automation poor_rep->sol_auto sol_is Check Internal Standard Addition poor_rep->sol_is

Caption: Logical diagram for troubleshooting common extraction issues.

References

Technical Support Center: Analysis of 2-Fluoroethcathinone (2-FEC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 2-Fluoroethcathinone (2-FEC). The following sections address common challenges related to matrix effects in biological samples and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-FEC?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., blood, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of 2-FEC.[2] In liquid chromatography-mass spectrometry (LC-MS), for instance, endogenous materials like phospholipids, salts, and proteins can interfere with the ionization of the target analyte in the MS source.[3]

Q2: I am observing poor recovery and inconsistent results for 2-FEC in my plasma samples. What could be the cause?

A2: Poor recovery and inconsistent results for 2-FEC in plasma are often attributable to significant matrix effects. Plasma is a complex matrix containing high concentrations of proteins and phospholipids that can interfere with the extraction and ionization of 2-FEC. Inadequate sample preparation is a primary reason for these issues. It is also crucial to consider the stability of synthetic cathinones in biological matrices, as degradation can lead to lower than expected concentrations.[4][5]

Q3: Which sample preparation technique is most effective for reducing matrix effects in the analysis of 2-FEC from urine?

A3: Solid-phase extraction (SPE), particularly with a mixed-mode cation exchange sorbent, is highly effective for cleaning up urine samples and reducing matrix effects before the analysis of synthetic cathinones.[6][7] SPE can efficiently remove interfering substances, leading to cleaner extracts and more reliable quantification.[8] Supported liquid extraction (SLE) and simple "dilute-and-shoot" methods are also viable alternatives, with the choice depending on the required limits of detection and the complexity of the analytical method.[3][4]

Q4: How can I compensate for matrix effects that cannot be eliminated through sample preparation?

A4: The most effective way to compensate for unavoidable matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 2-FEC (e.g., 2-FEC-d3).[4] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.[1] If a specific SIL-IS for 2-FEC is unavailable, a deuterated analog of a structurally similar synthetic cathinone can be a suitable alternative.[9]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed in LC-MS/MS Analysis of 2-FEC in Blood

Symptoms:

  • Low signal intensity for 2-FEC.

  • Poor peak shape.

  • Inconsistent quantification results between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Preparation Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components like phospholipids and proteins.Cleaner sample extract leading to reduced ion suppression and improved signal intensity.
Co-elution with Endogenous Components Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate 2-FEC from the interfering matrix components.Improved peak shape and more consistent signal response.
Suboptimal Ionization Source Parameters Optimize MS source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of 2-FEC relative to the matrix components.Increased signal-to-noise ratio for 2-FEC.
Use of an Inappropriate Internal Standard If not already in use, incorporate a deuterated internal standard for 2-FEC or a closely related synthetic cathinone to compensate for matrix effects.More accurate and precise quantification, as the internal standard will correct for signal variations.

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cathinones structurally similar to 2-FEC (3-Fluoromethcathinone and 4-Fluoromethcathinone) in biological matrices. This data can serve as a benchmark for method development and validation for 2-FEC.

Table 1: Extraction Efficiency and Matrix Effect for Fluoromethcathinone Analogs in Urine and Blood [10]

AnalyteMatrixExtraction MethodExtraction Efficiency (%)Matrix Effect (%)
3-FMC UrineSPE84 - 104Within acceptable thresholds
4-FMC UrineSPE84 - 104Within acceptable thresholds
3-FMC BloodSPE81 - 93Within acceptable thresholds
4-FMC BloodSPE81 - 93Within acceptable thresholds

Table 2: Limits of Quantitation (LOQ) for Fluoromethcathinone Analogs in Urine and Blood [10]

AnalyteMatrixAnalytical MethodLOQ (ng/mL)
3-FMC UrineLC-Q/TOF-MS0.25 - 5
4-FMC UrineLC-Q/TOF-MS0.25 - 5
3-FMC BloodLC-Q/TOF-MS0.25 - 5
4-FMC BloodLC-Q/TOF-MS0.25 - 5
Detailed Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for 2-FEC in Urine

This protocol is a general procedure for the extraction of basic drugs like 2-FEC from a urine matrix using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE columns (e.g., UCT Clean Screen® DAU)

  • Methanol

  • Deionized Water

  • 0.1 M Phosphate Buffer (pH 6.0)

  • Elution Solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 80:20:2)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 5.0 mL of urine, add 100 µL of the internal standard solution. Adjust the pH to 6.0 ± 0.5 with 0.1 M monobasic or dibasic sodium phosphate.[5]

  • Column Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer. Do not allow the column to dry between steps.[5]

  • Sample Loading: Apply the pre-treated urine sample to the column at a flow rate of 1-2 mL/min.[5]

  • Washing: Wash the column with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol. Dry the column thoroughly under vacuum or nitrogen for 5 minutes.

  • Elution: Elute the 2-FEC with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2-FEC in Blood

This protocol provides a general procedure for the extraction of 2-FEC from a whole blood matrix.

Materials:

  • Whole blood sample

  • Internal standard solution

  • Saturated sodium borate buffer (pH 9)

  • Extraction solvent (e.g., n-butyl chloride)

  • 0.1 M Sulfuric Acid

  • Sodium Hydroxide solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of whole blood, add the internal standard.

  • pH Adjustment: Add 1 mL of saturated sodium borate buffer to basify the sample.

  • Extraction: Add 5 mL of the extraction solvent, vortex for 2 minutes, and centrifuge for 5 minutes at 3000 rpm.

  • Back Extraction: Transfer the organic layer to a clean tube and add 2 mL of 0.1 M sulfuric acid. Vortex and centrifuge.

  • Final Extraction: Discard the organic layer. Add sodium hydroxide solution to the aqueous layer to make it basic, then add 2 mL of the extraction solvent. Vortex and centrifuge.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase.

Protocol 3: "Dilute-and-Shoot" Method for 2-FEC in Plasma

This is a rapid and simple sample preparation method suitable for high-throughput screening.

Materials:

  • Plasma sample

  • Internal standard solution

  • Methanol

  • Centrifuge with microcentrifuge tubes

Procedure:

  • Sample Dilution: In a microcentrifuge tube, combine 100 µL of the plasma sample with 100 µL of methanol containing the internal standard.[4]

  • Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.[4]

  • Analysis: Carefully collect the supernatant and inject it directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_dilute Dilute-and-Shoot cluster_analysis Analysis start Biological Sample (Urine/Blood/Plasma) spe1 Condition Column start->spe1 Urine lle1 Adjust pH start->lle1 Blood dilute1 Add Methanol & IS start->dilute1 Plasma spe2 Load Sample spe1->spe2 spe3 Wash Column spe2->spe3 spe4 Elute 2-FEC spe3->spe4 analysis LC-MS/MS Analysis spe4->analysis lle2 Add Extraction Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->analysis dilute2 Vortex & Centrifuge dilute1->dilute2 dilute3 Collect Supernatant dilute2->dilute3 dilute3->analysis

Caption: Experimental workflows for 2-FEC analysis.

troubleshooting_matrix_effects start Inconsistent 2-FEC Results (Low Recovery / Poor Precision) q1 Is sample preparation optimized? start->q1 action1 Implement/Optimize SPE or LLE (See Protocol 1 & 2) q1->action1 No q2 Is chromatography adequate? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Modify LC gradient or change column to separate 2-FEC from interferences q2->action2 No q3 Is a deuterated internal standard being used? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Incorporate a suitable deuterated internal standard q3->action3 No end Reliable Quantification of 2-FEC q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting matrix effects in 2-FEC analysis.

References

Technical Support Center: Optimization of Chromatographic Separation for 2-Fluoroethcathinone (2-FEC) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Fluoroethcathinone (2-FEC) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chiral Separation Issues

Q1: We are observing poor or no separation between the enantiomers of 2-FEC on our chiral column. What are the likely causes and how can we improve the resolution?

A1: Poor enantiomeric resolution is a common challenge in chiral chromatography.[1] Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.[2]

    • Action: Systematically vary the mobile phase composition. For polysaccharide-based columns, adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

    • Action: Introduce additives. Acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and enhance chiral recognition by interacting with the analyte and the chiral stationary phase (CSP).[2]

  • Stationary Phase Selection: Not all chiral stationary phases are suitable for every compound.

    • Action: If you are not achieving separation, consider screening different types of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for cathinone derivatives.[3]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Action: Experiment with different column temperatures. Lowering the temperature often increases the interaction between the analyte and the CSP, which can lead to better resolution, although it may also increase retention times and peak broadening.

  • Flow Rate: The flow rate influences the kinetics of mass transfer.

    • Action: Optimize the flow rate. A lower flow rate generally allows for more interactions with the stationary phase and can improve resolution, but at the cost of longer analysis times.

Q2: We are experiencing peak tailing with our 2-FEC enantiomers on a chiral column. What can we do to improve peak shape?

A2: Peak tailing in chiral chromatography is often due to secondary interactions between the analyte and the stationary phase.

  • Problem: Unwanted interactions with residual silanol groups on the silica support of the CSP.

    • Solution: Add a mobile phase modifier. A small amount of a basic additive like DEA can help to mask these silanol groups and reduce peak tailing for basic compounds like cathinones.

  • Problem: Overloading of the column.

    • Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to saturation of the chiral selectors and result in poor peak shape.

  • Problem: Inappropriate mobile phase.

    • Solution: Ensure the mobile phase is well-suited for the analyte and column. For instance, using a polar organic modifier in normal-phase chromatography can sometimes help to improve peak shape.

Achiral Separation of Positional Isomers

Q3: We are struggling to separate the positional isomers of 2-FEC (e.g., 2-FEC, 3-FEC, 4-FEC) using a standard C18 column. The peaks are co-eluting. How can we achieve separation?

A3: Positional isomers of synthetic cathinones are notoriously difficult to separate on conventional C18 columns due to their similar physicochemical properties.[4]

  • Stationary Phase with Different Selectivity: A C18 phase primarily separates based on hydrophobicity. For isomers with similar hydrophobicity, a different separation mechanism is needed.

    • Solution: Switch to a stationary phase that offers alternative selectivities. Phenyl-hexyl or biphenyl columns can provide pi-pi interactions, which are effective for separating aromatic positional isomers.[4] Fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can also offer unique selectivities for halogenated compounds.

  • Mobile Phase Optimization:

    • Solution: Adjust the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile can provide different selectivity for aromatic compounds compared to methanol.

    • Solution: Optimize the mobile phase pH. The ionization state of the cathinone can affect its interaction with the stationary phase. Experimenting with different pH values (using appropriate buffers) can alter the retention and selectivity.

  • Multi-dimensional Chromatography:

    • Solution: For very complex mixtures or challenging separations, consider a two-dimensional liquid chromatography (2D-LC) approach. This involves using two columns with different selectivities to achieve a significant increase in resolving power.[5]

General Troubleshooting

Q4: We are observing poor sensitivity and signal-to-noise for our 2-FEC isomers in LC-MS/MS analysis. What are the potential causes and solutions?

A4: Poor sensitivity in LC-MS/MS can stem from several factors, from sample preparation to instrument settings.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.[6]

    • Solution: Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.

    • Solution: Adjust the chromatography to separate the analyte from the ion-suppressing compounds. Even a slight shift in retention time can significantly improve the signal.

  • Suboptimal MS Parameters:

    • Solution: Optimize the MS parameters for 2-FEC. This includes the precursor and product ions, collision energy, and source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage).[7]

  • Analyte Stability: Cathinones can be unstable under certain conditions.

    • Solution: Ensure proper storage of samples and standards. Investigate potential degradation in the autosampler and consider using a cooled autosampler.

Quantitative Data Summary

The following table summarizes chromatographic conditions used for the separation of synthetic cathinones, which can be adapted for 2-FEC isomer analysis.

Analyte ClassColumnMobile PhaseKey Separation DetailsReference
Synthetic Cathinone IsomersRaptor Biphenyl (5 µm, 100 x 4.6 mm)A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient)Baseline separation of methylmethcathinone (MMC) and methylethcathinone (MEC) positional isomers.[4]
Synthetic CathinonesLuna Omega Polar C18 (5 µm, 150 x 4.6 mm)A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile (Gradient)Separation of 11 synthetic cathinones.[7]
Chiral CathinonesCHIRALPAK AS-H (5 µm, 250 x 4.6 mm)Hexane/Isopropanol/DiethylamineEnantioseparation of various cathinone derivatives.[3]
Cathinone & Amphetamine Derivatives (Chiral GC)HP5-MS capillary column (30 m)Helium carrier gasIndirect enantioseparation after derivatization with L-TPC.[8]
Synthetic Cathinones (SFC)ACQUITY UPC2 BEH & CSH Fluoro-Phenyl (sub-2µm)CO2 with methanolic ammonium hydroxide (Gradient)Fast separation of isomeric pairs in under 3.3 minutes.[9][10]

Experimental Protocols

Representative Protocol for Achiral Separation of 2-FEC Positional Isomers by LC-MS/MS (Adapted from[4][7])

  • Chromatographic System:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: Raptor Biphenyl (5 µm, 100 mm x 4.6 mm) or equivalent phase with alternative selectivity.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration. A typical starting point could be 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimization: Infuse a standard solution of 2-FEC to determine the optimal precursor ion and product ions, as well as the optimal collision energy for each transition.

    • Typical Source Parameters:

      • Gas Temperature: 350°C

      • Gas Flow: 13 L/min

      • Nebulizer Pressure: 60 psi

      • Capillary Voltage: 2500 V

  • Sample Preparation (for biological matrices):

    • Perform a solid-phase extraction (SPE) for cleanup.

    • Alternatively, for a simpler method, perform a protein precipitation with acetonitrile followed by centrifugation and dilution of the supernatant.

Representative Protocol for Chiral Separation of 2-FEC Enantiomers by HPLC-UV (Adapted from[2][3])

  • Chromatographic System:

    • Instrument: An HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK AS-H (amylose-based) or CHIRALCEL OD-H (cellulose-based).

    • Mobile Phase: A mixture of a non-polar solvent and an organic modifier. A common starting point is Hexane:Isopropanol (90:10 v/v).

    • Additive: Add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where 2-FEC has significant absorbance (e.g., 254 nm).

  • Optimization:

    • Systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20) to find the optimal balance between retention and resolution.

    • If resolution is still insufficient, try a different organic modifier such as ethanol.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_achiral Achiral (Positional) Isomers cluster_chiral Chiral (Enantiomers) cluster_general General Issues cluster_solution Solution Problem Poor or No Separation of Isomers ChangeColumn Change Stationary Phase (e.g., C18 to Biphenyl/PFP) Problem->ChangeColumn Positional Isomers OptimizeMobilePhaseChiral Optimize Mobile Phase (Modifier Ratio, Additives) Problem->OptimizeMobilePhaseChiral Enantiomers OptimizeMobilePhaseAchiral Optimize Mobile Phase (Solvent, pH, Additives) ChangeColumn->OptimizeMobilePhaseAchiral If still co-eluting CheckPeakShape Poor Peak Shape (Tailing/Fronting) OptimizeMobilePhaseAchiral->CheckPeakShape OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhaseChiral->OptimizeTempFlow Fine-tuning ScreenColumns Screen Different CSPs OptimizeTempFlow->ScreenColumns If resolution is still poor ScreenColumns->CheckPeakShape ImprovePeakShape Add Modifier (e.g., DEA) Reduce Sample Load CheckPeakShape->ImprovePeakShape CheckSensitivity Low Sensitivity (MS) ImproveSensitivity Optimize MS Parameters Improve Sample Cleanup CheckSensitivity->ImproveSensitivity Solution Optimized Separation Method ImprovePeakShape->Solution ImproveSensitivity->Solution

Caption: Troubleshooting workflow for chromatographic separation of 2-FEC isomers.

References

Validation & Comparative

A Comparative Analysis of the Potency of Fluorinated Cathinones and Other Derivatives at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the potency of various synthetic cathinone derivatives. The quantitative data for 2-Fluoroethcathinone (2-FEC) is not available in the peer-reviewed scientific literature. Therefore, this guide utilizes data for the closely related structural analog, 2-Fluoromethcathinone (2-FMC), which features a methyl group instead of an ethyl group on the amine. The findings related to 2-FMC should not be directly extrapolated to 2-FEC.

Introduction

Synthetic cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. These compounds primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The potency and selectivity of these interactions vary significantly between different cathinone derivatives, leading to a wide range of pharmacological effects. This guide provides a comparative overview of the in vitro potency of 2-Fluoromethcathinone (2-FMC) and other selected cathinones, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Potency at Monoamine Transporters

The potency of synthetic cathinones is typically determined by their ability to either inhibit the reuptake of monoamines or to induce their release from neuronal cells. This is quantified using metrics such as the half-maximal inhibitory concentration (IC50) for uptake inhibitors and the half-maximal effective concentration (EC50) for releasing agents. A lower value indicates a higher potency.

The following table summarizes the in vitro potency data for 2-FMC and a selection of other cathinone derivatives at human monoamine transporters. The data is compiled from studies utilizing either transfected HEK293 cells expressing the respective human transporters or rat brain synaptosomes.

CompoundTransporterPotency (IC50/EC50, nM)Mechanism of Action
2-Fluoromethcathinone (2-FMC) DAT 48.7 (EC50) Releaser [3]
NET Induces 85% release at 10,000 nM Releaser [3]
SERT >10,000 (EC50) Weak Releaser [3]
MethcathinoneDAT49.9 (EC50)Releaser[3]
NET22.4 (EC50)Releaser[3]
SERT>10,000 (EC50)Weak Releaser
Mephedrone (4-MMC)DAT530 (IC50)Releaser/Inhibitor[4]
NET440 (IC50)Releaser/Inhibitor[4]
SERT2170 (IC50)Releaser/Inhibitor[4]
MethyloneDAT910 (IC50)Releaser/Inhibitor[5]
NET1250 (IC50)Releaser/Inhibitor[5]
SERT330 (IC50)Releaser/Inhibitor[5]
MDPVDAT4.0 (IC50)Inhibitor[5]
NET25.9 (IC50)Inhibitor[5]
SERT3305 (IC50)Inhibitor[5]
α-PVPDAT14.2 (IC50)Inhibitor[5]
NET39.5 (IC50)Inhibitor[5]
SERT>10,000 (IC50)Inhibitor[5]
PentedroneDAT45.9 (IC50)Inhibitor[5]
NET118 (IC50)Inhibitor[5]
SERT>10,000 (IC50)Inhibitor[5]

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro assays: monoamine transporter uptake inhibition assays and monoamine release assays. The general methodologies for these experiments are outlined below.

Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)

This assay measures the ability of a compound to block the reuptake of a radiolabeled monoamine into cells engineered to express a specific monoamine transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Drug Incubation: The cells are pre-incubated for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound (e.g., a cathinone derivative) or a reference inhibitor.

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction. The incubation continues for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

Monoamine Release Assay (Rat Brain Synaptosomes)

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from nerve terminals.

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific regions of the rat brain (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.

  • Preloading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.

  • Drug Incubation: The pre-loaded synaptosomes are then exposed to various concentrations of the test compound or a reference releasing agent.

  • Release Measurement: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured over time.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined by plotting the amount of release against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Monoamine Transporter Assays

G General Workflow for In Vitro Monoamine Transporter Assays cluster_uptake Uptake Inhibition Assay (HEK293 Cells) cluster_release Monoamine Release Assay (Rat Brain Synaptosomes) U1 Culture HEK293 cells expressing hDAT, hNET, or hSERT U2 Plate cells and allow to adhere U1->U2 U3 Pre-incubate with test compound U2->U3 U4 Add radiolabeled monoamine U3->U4 U5 Terminate uptake by washing U4->U5 U6 Lyse cells and measure radioactivity U5->U6 U7 Calculate IC50 values U6->U7 R1 Prepare synaptosomes from rat brain R2 Preload synaptosomes with radiolabeled monoamine R1->R2 R3 Incubate with test compound R2->R3 R4 Separate synaptosomes from buffer R3->R4 R5 Measure radioactivity in buffer R4->R5 R6 Calculate EC50 values R5->R6

Caption: Workflow for in vitro monoamine transporter assays.

Signaling Pathway of Cathinone Action at Monoamine Transporters

G Mechanism of Action of Cathinone Derivatives at Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_intra Intracellular Monoamines Vesicle->MA_intra Storage Transporter Monoamine Transporter (DAT, NET, or SERT) MA_intra->Transporter Reuptake MA_synapse Synaptic Monoamines Transporter->MA_synapse Normal Reuptake Transporter->MA_synapse Increased Concentration Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Activation Cathinone Cathinone Derivative Cathinone->Transporter Binds to Transporter Inhibitor_Action Blocks reuptake Releaser_Action Reverses transporter and promotes efflux

References

A Comparative Pharmacological Guide: 2-Fluoroethcathinone vs. 2-Fluoromethcathinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two synthetic cathinones, 2-Fluoroethcathinone (2-FEC) and 2-Fluoromethcathinone (2-FMC). While quantitative data for 2-FMC is available, a notable scarcity of published research on 2-FEC necessitates a partially qualitative comparison based on established structure-activity relationships within the cathinone class.

Executive Summary

2-Fluoromethcathinone (2-FMC) is a psychostimulant that primarily acts as a dopamine and norepinephrine releasing agent with minimal interaction with the serotonin transporter. In contrast, specific pharmacological data for 2-Fluoroethcathinone (2-FEC) is not available in peer-reviewed literature, and its physiological and toxicological properties are largely considered unknown. However, based on structure-activity relationships of synthetic cathinones, it is hypothesized that the N-ethyl substitution in 2-FEC (compared to the N-methyl group in 2-FMC) may enhance its potency as a dopamine transporter ligand.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 2-FMC's interaction with monoamine transporters. No quantitative data for 2-FEC is currently available.

CompoundAssayTargetValueReference
2-Fluoromethcathinone (2-FMC) Monoamine ReleaseDopamine Transporter (DAT)EC₅₀ = 48.7 nM[1]
Monoamine ReleaseNorepinephrine Transporter (NET)85% release at 10 µM[2]
Monoamine ReleaseSerotonin Transporter (SERT)Inactive[1]
2-Fluoroethcathinone (2-FEC) Monoamine Release/Uptake InhibitionDAT, NET, SERTData Not Available

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Inferred Pharmacological Profile of 2-Fluoroethcathinone (2-FEC)

Based on established structure-activity relationships for synthetic cathinones, the following inferences can be made about the potential pharmacological profile of 2-FEC relative to 2-FMC:

  • Dopamine Transporter (DAT) Activity: The N-ethyl substitution in 2-FEC, in place of the N-methyl group in 2-FMC, is predicted to increase its potency at the dopamine transporter. Studies on other cathinone analogs have demonstrated that increasing the N-alkyl chain length from methyl to ethyl can enhance DAT inhibition potency.

  • Norepinephrine Transporter (NET) Activity: It is likely that 2-FEC also interacts with the norepinephrine transporter, similar to 2-FMC and other cathinones. The relative potency compared to 2-FMC is unknown.

  • Serotonin Transporter (SERT) Activity: Given that 2-FMC shows little to no activity at the serotonin transporter, and that 2-substituted cathinones generally exhibit low SERT potency, it is probable that 2-FEC also has weak or negligible effects on serotonin reuptake or release.

Mechanism of Action: Monoamine Transporter Interaction

Both 2-FMC and likely 2-FEC belong to the class of monoamine releasing agents. These compounds interact with dopamine, norepinephrine, and serotonin transporters on the presynaptic neuronal membrane. Their primary mechanism involves reversing the normal direction of transporter function, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft. This surge in extracellular monoamines is responsible for their stimulant effects.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) Cytosolic_MA Cytosolic Monoamines (DA, NE) Vesicle->Cytosolic_MA Normal Leakage Extracellular_MA Increased Extracellular Dopamine & Norepinephrine Cytosolic_MA->Extracellular_MA Release MAT Monoamine Transporter (DAT/NET) MAT->Cytosolic_MA Reversal of Transport Direction Drug 2-FMC / 2-FEC Drug->MAT Binds to Transporter Receptor Postsynaptic Receptors Extracellular_MA->Receptor Binds to Receptors Signal Transduction Signal Transduction Receptor->Signal Transduction Initiates prep Preparation of rat brain synaptosomes or transporter-expressing cells preload Preload with radiolabeled monoamine (e.g., [3H]dopamine) prep->preload wash Wash to remove excess radiolabel preload->wash incubate Incubate with test compound (2-FMC or 2-FEC) wash->incubate collect Collect supernatant containing released radiolabel incubate->collect quantify Quantify radioactivity using liquid scintillation counting collect->quantify analyze Calculate EC50 and Emax values quantify->analyze prep Preparation of transporter-expressing cells (e.g., HEK-293) preincubate Pre-incubate cells with test compound (2-FMC or 2-FEC) prep->preincubate add_radiolabel Add radiolabeled monoamine (e.g., [3H]dopamine) preincubate->add_radiolabel incubate Incubate for a short period add_radiolabel->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Calculate IC50 values quantify->analyze cluster_molecular Molecular Level cluster_neurochemical Neurochemical Level cluster_physiological Physiological/Behavioral Level Interaction 2-FMC / 2-FEC interacts with DAT and NET Release Increased release of Dopamine and Norepinephrine Interaction->Release Stimulation Psychostimulant Effects Release->Stimulation Cardiovascular Increased Heart Rate and Blood Pressure Release->Cardiovascular Abuse Potential for Abuse Stimulation->Abuse

References

Validating the Neurotoxic Effects of 2-Fluoroethcathinone In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro neurotoxic effects of 2-Fluoroethcathinone (2-FEC), a synthetic cathinone with largely uncharacterized physiological and toxicological properties. Due to the limited direct experimental data on 2-FEC, this document synthesizes findings from structurally related synthetic cathinones to propose a robust experimental approach for its neurotoxicological assessment. By comparing the known effects of analogues, researchers can anticipate potential mechanisms of 2-FEC-induced neurotoxicity and design targeted in vitro studies.

Comparative Analysis of Synthetic Cathinone Neurotoxicity

The neurotoxicity of synthetic cathinones is primarily attributed to their interaction with monoamine transporters, leading to oxidative stress and apoptotic cell death. To contextualize the potential neurotoxicity of 2-FEC, this section presents comparative data from structurally similar cathinones, including those with fluoro-substitutions and varying N-alkyl groups.

Monoamine Transporter Inhibition

Synthetic cathinones disrupt the normal function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in extracellular monoamine concentrations. The potency and selectivity of this inhibition vary significantly between different cathinone analogues.

CompoundhDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)Reference
Ethcathinone 0.830.2312[1]
4-Methylethcathinone (4-MEC) 1.30.651.1[1]
3-Fluoromethcathinone (3-FMC) 0.440.16>10[1]
Buphedrone 0.640.1422[1]
Pentedrone 0.0570.03816[1]

Table 1: Comparative IC₅₀ values for monoamine transporter inhibition by various synthetic cathinones. hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.

In Vitro Cytotoxicity in Neuronal Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to assess the cytotoxicity of psychoactive substances. While specific IC₅₀ values for 2-FEC are not available, the cytotoxic ranking of related compounds provides a valuable reference point. A study evaluating 13 synthetic cathinones in differentiated SH-SY5Y cells established a rank order of toxicity, where a lower position in the ranking indicates higher toxicity (lower concentration required to induce 50% cell death).[2][3]

RankCompound
13,4-dimethylmethcathinone (most toxic)
2Methamphetamine
3Mephedrone ≈ α-pyrrolidinopentiophenone
4Amphetamine ≈ Methedrone
5Pentedrone
6Buphedrone ≈ Flephedrone
7α-pyrrolidinobutiophenone
8Methcathinone ≈ N-ethylcathinone
9α-pyrrolidinopropiophenone
10N,N-dimethylcathinone ≈ Amfepramone (least toxic)

Table 2: Cytotoxicity ranking of synthetic cathinones in differentiated SH-SY5Y cells after 24-hour exposure, as determined by the MTT assay.[2][3]

Proposed Signaling Pathways and Experimental Workflow for 2-FEC

Based on the known mechanisms of related synthetic cathinones, the following diagrams illustrate the hypothesized signaling pathways of 2-FEC-induced neurotoxicity and a recommended experimental workflow for its in vitro validation.

G Hypothesized Signaling Pathway of 2-FEC Neurotoxicity FEC 2-Fluoroethcathinone (2-FEC) Transporters Monoamine Transporters (DAT, NET, SERT) FEC->Transporters Inhibition/Reverse Transport Monoamines ↑ Extracellular Monoamines Transporters->Monoamines ROS ↑ Reactive Oxygen Species (ROS) Monoamines->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling cascade of 2-FEC neurotoxicity.

G Proposed Experimental Workflow for In Vitro Validation of 2-FEC Neurotoxicity start Start culture Culture SH-SY5Y Neuroblastoma Cells start->culture expose Expose cells to varying concentrations of 2-FEC culture->expose mtt MTT Assay (Cell Viability) expose->mtt dcfda DCFDA Assay (ROS Production) expose->dcfda caspase Caspase-3/7 Assay (Apoptosis) expose->caspase data Data Analysis (IC₅₀/EC₅₀ determination) mtt->data dcfda->data caspase->data end End data->end

References

A Comparative Guide to the Quantitative Analytical Method Validation for 2-Fluoroethcathinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a quantitative analytical method for 2-Fluoroethcathinone (2-FEC), a synthetic cathinone. Due to a lack of specific published validation data for 2-FEC, this document presents a comparative analysis using validation parameters for a closely related compound, 3-Fluoromethcathinone (3-FMC), alongside other common synthetic cathinones. The experimental protocols and validation parameters detailed herein serve as a robust framework for laboratories to establish and validate their own quantitative methods for 2-FEC.

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose. For the quantitative analysis of novel psychoactive substances (NPS) like 2-FEC, common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative determination of synthetic cathinones using GC-MS. The data for 3-Fluoromethcathinone (3-FMC) is presented as a proxy for what could be expected for 2-FEC. It is imperative to note that these values are illustrative, and each laboratory must perform its own validation for 2-FEC.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) for 3-FMC[1]Alternative Method: LC-MS/MS for other Cathinones
Linearity Range 5 - 1,000 ng/mL1 - 250 ng/mL[2]
Correlation Coefficient (r²) > 0.991> 0.99[2]
Accuracy (Recovery) 85.4%84 - 115.3%[2]
Precision (RSD) Intra-day: 2.1 - 11.7% Inter-day: 1.3 - 10.2%< 20.7%[2]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 5 ng/mL0.75 - 1 ng/mL[2]
Limit of Quantification (LOQ) 5 ng/mL1 - 10 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for sample preparation and analysis by GC-MS and LC-MS/MS, which can be adapted for the quantitative analysis of 2-FEC in seized materials.

1. Sample Preparation for Seized Materials

A representative sample of the seized material should be accurately weighed and dissolved in a suitable solvent, such as methanol, to achieve a known concentration (e.g., 1 mg/mL). For heterogeneous samples like tablets, a representative number should be ground into a fine powder before dissolution. The solution should be vortexed and sonicated to ensure complete dissolution of the analyte. An internal standard (e.g., a deuterated analog) should be added at a fixed concentration to all samples, calibrators, and controls to correct for variations in extraction and instrument response.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation and quantification of volatile and thermally stable compounds like synthetic cathinones.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector is a common setup.

  • Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25mm x 0.25µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Conditions: A split/splitless inlet is used, typically in split mode (e.g., 20:1) with an injection volume of 1 µL. The injector temperature is maintained at a high temperature (e.g., 280°C) to ensure rapid volatilization.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 100°C, hold for 1 minute, then ramp up to 300°C at a rate of 12°C/min, and hold for a final period.

  • Mass Spectrometer Conditions: The MS is operated in electron ionization (EI) mode. The source and quadrupole temperatures are maintained at approximately 230°C and 150°C, respectively. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique, particularly for compounds that are not amenable to GC-MS analysis.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometer Conditions: Electrospray ionization (ESI) in positive ion mode is typically used for cathinones. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a quantitative analytical method.

Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH/SWGDRUG Guidelines) A->B C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate Precision) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Robustness B->H K Data Analysis & Acceptance Criteria Check C->K D->K E->K F->K G->K H->K I Documentation & Standard Operating Procedure (SOP) J Method Implementation for Routine Analysis I->J K->A If criteria not met (Re-optimize) K->I If all criteria met

Caption: A flowchart illustrating the key stages in the validation of a quantitative analytical method.

References

A Comparative Analysis of the Elimination Half-Life of Common Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the elimination half-life of several prominent synthetic cathinones. Understanding the pharmacokinetic profiles of these novel psychoactive substances (NPS) is critical for toxicological assessment, clinical management of intoxications, and the development of forensic detection strategies. The data presented is compiled from peer-reviewed scientific literature and focuses on compounds frequently encountered in both clinical and forensic settings.

Introduction to Synthetic Cathinones

Synthetic cathinones are a large and growing class of NPS structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1][2] Often marketed as "bath salts" or "research chemicals," these substances are designed to mimic the effects of classic stimulants like cocaine, amphetamine, and MDMA.[1][3] Their pharmacokinetics, particularly the elimination half-life (t½), can vary significantly based on their specific chemical structure, influencing the duration of effects and the potential for repeated dosing.[4][5] A shorter half-life is often associated with a more frequent redosing schedule by users.[4][5]

Comparative Half-Life Data

The elimination half-life is a key pharmacokinetic parameter indicating the time required for the concentration of a drug in the body to be reduced by half. This parameter is crucial for predicting the duration of pharmacological effects and the detection window in biological samples. The following table summarizes the available half-life data for selected synthetic cathinones from human and animal studies.

CompoundSpeciesRoute of AdministrationElimination Half-Life (t½)Citation(s)
Mephedrone HumanOral~2 - 2.15 hours[6][7]
HumanIntranasalR-(+): 1.92 h; S-(-): 1.63 h
RatIntravenous~0.37 hours (β-phase)[4][8]
Methylone HumanOral5.8 - 6.9 hours[9][10][11][12]
MDPV RatSubcutaneous~1.3 - 1.6 hours[13][14][15][16]
RatIntraperitoneal~1.5 hours[17]
Cathinone (Natural) HumanOral (from Khat)~1.5 - 4.3 hours[2][18]
α-PVP HumanIntravenous~12 hours (urinary elimination)[19]

Note: The half-life can be influenced by dose, route of administration, and inter-individual metabolic differences. Data from animal studies may not be directly extrapolated to humans but provides valuable preclinical information.

Experimental Protocols for Half-Life Determination

The determination of a drug's half-life is typically conducted through controlled pharmacokinetic studies. While specific protocols vary, the fundamental methodology involves the administration of a precise dose of the substance followed by the collection of biological samples at multiple time points.

Generalized Protocol for Pharmacokinetic Analysis in Humans:

  • Study Design: The study is often conducted as a randomized, double-blind, placebo-controlled crossover trial.[12] Participants are typically healthy volunteers who provide informed consent.

  • Drug Administration: A single, known dose of the synthetic cathinone is administered, commonly through oral or intranasal routes.[7]

  • Biological Sampling: Blood samples are collected into tubes (e.g., containing an anticoagulant) at predetermined time intervals before and after drug administration. A typical schedule might include samples at baseline, and then at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 10, and 24 hours post-administration.[20]

  • Sample Processing: Plasma is separated from whole blood via centrifugation. The plasma is then prepared for analysis. This often involves a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug and its metabolites from the plasma matrix.[12][21] Deuterated internal standards are added to ensure accurate quantification.[12]

  • Analytical Quantification: The concentration of the synthetic cathinone in the processed samples is quantified using highly sensitive and specific analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12][22] This method allows for the accurate measurement of drug concentrations even at very low levels.[19]

  • Pharmacokinetic Modeling: The resulting plasma concentration versus time data is plotted. Pharmacokinetic parameters, including the elimination half-life (t½), are then calculated using specialized software and applying appropriate compartmental or non-compartmental models.[4]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for determining the pharmacokinetic half-life of a compound in a controlled research setting.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Data Modeling Phase Admin Controlled Drug Administration Sampling Serial Blood Sampling (Timed Intervals) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Prep Sample Preparation (e.g., SPE, LLE) Plasma->Prep LCMS LC-MS/MS Quantitation Prep->LCMS Data Generate Concentration vs. Time Curve LCMS->Data Model Pharmacokinetic Modeling Data->Model Result Half-Life (t½) Determination Model->Result

Caption: Workflow for determining drug half-life.

References

Assessing the Abuse Potential of 2-Fluoroethcathinone: A Comparative Analysis with Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the abuse potential of 2-Fluoroethcathinone (2-FEC) relative to the well-characterized psychostimulant, cocaine. Due to a significant lack of direct experimental data on 2-FEC, this analysis incorporates data from the closely related fluorinated cathinone, 2-Fluoromethcathinone (2-FMC), as a proxy to facilitate a preliminary comparison. The physiological and toxicological properties of 2-FEC remain largely uncharacterized.[1] This guide synthesizes available data on the pharmacological and behavioral effects of these compounds, offering a framework for understanding the potential abuse liability of this novel synthetic cathinone.

Executive Summary

Synthetic cathinones, often referred to as "bath salts," share pharmacological effects with classic psychostimulants like amphetamine and cocaine.[2] While direct evidence is sparse for 2-FEC, data from its analogue, 2-FMC, suggests a mechanism of action that involves the modulation of dopamine and norepinephrine, key neurotransmitter systems implicated in the rewarding and reinforcing effects of drugs of abuse. Cocaine's abuse potential is primarily attributed to its action as a potent inhibitor of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.[3][4] This guide will delve into the available data, detail the experimental methodologies used to assess abuse potential, and provide a comparative framework for these two substances.

Comparative Pharmacological Data

The abuse potential of a substance is closely linked to its interaction with monoamine transporters. The following table summarizes the available in vitro data for 2-FMC as a proxy for 2-FEC, alongside established data for cocaine.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
2-Fluoromethcathinone (2-FMC) EC₅₀ for dopamine release: 48.7 nM[5]Induces 85% norepinephrine release at 10 µM[5]Not specified
Cocaine High affinity inhibitor[3][4]High affinity inhibitor[6][7]High affinity inhibitor[6]

Note: EC₅₀ (half-maximal effective concentration) for 2-FMC indicates its potency as a dopamine releaser, a different mechanism than cocaine's reuptake inhibition. A direct comparison of these values is complex, but both actions lead to increased synaptic dopamine.

Experimental Protocols for Assessing Abuse Potential

The following are standard preclinical behavioral models used to evaluate the rewarding and reinforcing properties of psychoactive substances.

Self-Administration Studies

Objective: To determine if a substance has reinforcing properties, meaning an animal will perform a task to receive it.

Methodology:

  • Subjects: Typically rats or non-human primates.

  • Surgery: Animals are surgically implanted with an intravenous catheter to allow for direct drug administration.

  • Apparatus: Operant conditioning chambers equipped with levers or nose-poke holes.

  • Procedure:

    • Acquisition: Animals learn to press a lever to receive an infusion of the drug. This is often paired with a cue, such as a light or tone.

    • Maintenance: Once the behavior is established, various schedules of reinforcement can be used to assess the drug's reinforcing efficacy. A common schedule is the Fixed-Ratio (FR) schedule, where a fixed number of responses are required for each infusion.

    • Progressive-Ratio (PR) Schedule: To measure the motivation to take the drug, the number of responses required for each subsequent infusion is systematically increased until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates greater reinforcing efficacy.

  • Data Analysis: The number of infusions, response rates, and breakpoints are measured and compared between the test compound and a reference drug like cocaine.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding effects of a drug by measuring the animal's preference for an environment previously associated with the drug's effects.[8][9]

Methodology:

  • Subjects: Typically rats or mice.

  • Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).[10]

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.

    • Conditioning: Over several days, the animal receives injections of the drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.

    • Post-conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase, compared to the baseline or the vehicle-paired compartment, indicates a conditioned place preference and suggests the drug has rewarding properties.[8]

Locomotor Activity Assay

Objective: To measure the stimulant or depressant effects of a drug on spontaneous movement. Psychostimulants like cocaine typically increase locomotor activity.

Methodology:

  • Subjects: Typically mice or rats.

  • Apparatus: Open-field arenas, which are square or circular enclosures equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Habituation: Animals are placed in the open-field arena for a period to allow them to acclimate to the new environment and for their exploratory behavior to decrease to a stable baseline.

    • Drug Administration: Animals are administered the test compound or vehicle.

    • Testing: Immediately after injection, the animal is placed back into the open-field arena, and its locomotor activity (e.g., distance traveled, rearing, stereotyped behaviors) is recorded for a set period.

  • Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group. A significant increase in activity is indicative of a stimulant effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by psychostimulants and a typical experimental workflow for assessing abuse potential.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding Rewarding_Effects Rewarding Effects DA_Receptor->Rewarding_Effects Signal Transduction Cocaine Cocaine / 2-FEC (putative) Cocaine->DAT Blockade

Caption: Putative signaling pathway for cocaine and 2-FEC.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reward Assessment cluster_2 Phase 3: Reinforcement & Motivation cluster_3 Outcome Locomotor Locomotor Activity Assay CPP Conditioned Place Preference Locomotor->CPP Positive Result Self_Admin Self-Administration (Fixed Ratio) CPP->Self_Admin Positive Result PR_Schedule Progressive Ratio Schedule Self_Admin->PR_Schedule Abuse_Potential Abuse Potential Assessment PR_Schedule->Abuse_Potential

Caption: Experimental workflow for assessing abuse potential.

Discussion and Conclusion

The abuse potential of a novel psychoactive substance is a critical consideration for public health and drug development. While direct experimental data on 2-Fluoroethcathinone is currently lacking, its structural similarity to other synthetic cathinones and the pharmacological profile of the related compound 2-Fluoromethcathinone suggest a potential for abuse. 2-FMC's action as a dopamine releaser points towards a mechanism that, like cocaine's dopamine reuptake inhibition, enhances dopaminergic neurotransmission, a key driver of reinforcement and reward.

The established preclinical models of self-administration, conditioned place preference, and locomotor activity provide a robust framework for empirically determining the abuse liability of 2-FEC. Future research should prioritize conducting these assays with 2-FEC and directly comparing the results to cocaine. Such studies are essential to accurately characterize the abuse potential of this emerging synthetic cathinone and to inform regulatory and public health responses. Until such data becomes available, the abuse potential of 2-Fluoroethcathinone should be considered a significant and unquantified risk.

References

Safety Operating Guide

Proper Disposal of 2-Fluoroethcathinone (hydrochloride) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Fluoroethcathinone (hydrochloride) for research, scientific, and drug development professionals. All procedures must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific protocols.

Essential Safety and Handling Information

2-Fluoroethcathinone (hydrochloride) is a cathinone derivative intended for research and forensic applications. While specific hazard data is limited, it should be handled with the standard precautions for laboratory chemicals. The usual precautionary measures for handling chemicals should be followed. Do not allow the product to enter sewers or surface and ground water.

Quantitative Safety Data Summary

The following table summarizes the available safety ratings for the closely related compound, 2-Fluoromethcathinone, as a proxy. Users should handle 2-Fluoroethcathinone with appropriate caution.

Hazard MetricRatingSystemInterpretation
Health 0NFPANo hazard beyond that of ordinary combustible material.
Fire 0NFPAWill not burn under normal fire conditions.
Reactivity 0NFPANormally stable, even under fire exposure conditions.
Water Hazard Class 1WGKSlightly hazardous for water.

NFPA: National Fire Protection Association; WGK: Wassergefährdungsklasse (German water hazard class)

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of 2-Fluoroethcathinone (hydrochloride) waste in a laboratory environment. The primary principle is to manage it as a hazardous chemical waste through your institution's official channels.

Experimental Protocol: Waste Segregation and Collection

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Characterization: Treat all 2-Fluoroethcathinone (hydrochloride), including pure substance, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions, as hazardous chemical waste.

  • Select a Waste Container:

    • Obtain a dedicated, chemically compatible waste container from your institution's EH&S department. The container must be in good condition, with a secure, leak-proof screw-top cap.

    • For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable.

    • For liquid waste (solutions), use a designated solvent waste container that is compatible with the solvents used. Do not mix incompatible waste streams.

  • Labeling the Waste Container:

    • Immediately label the container with a "Hazardous Waste" tag provided by your EH&S office.

    • Clearly write the full chemical name: "2-Fluoroethcathinone (hydrochloride)".

    • List all components and their approximate concentrations, including solvents.

    • Indicate the date accumulation started.

  • Waste Accumulation:

    • Place all materials contaminated with 2-Fluoroethcathinone (hydrochloride) directly into the labeled hazardous waste container.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within your laboratory, away from drains and incompatible chemicals.

  • Arrange for Disposal:

    • Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your institution's EH&S department.[1]

    • Do not pour 2-Fluoroethcathinone (hydrochloride) waste down the drain or dispose of it in the regular trash.[1][2] Introduction of any hazardous chemical into a storm sewer is prohibited.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoroethcathinone (hydrochloride) waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: Generate 2-Fluoroethcathinone Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Classify as Hazardous Chemical Waste ppe->characterize container Select Compatible Hazardous Waste Container characterize->container characterize->container label_waste Attach & Fill Out 'Hazardous Waste' Label container->label_waste accumulate Place Waste in Container label_waste->accumulate label_waste->accumulate store Store Securely in Satellite Accumulation Area accumulate->store drain Pour Down Drain? store->drain store->drain trash Dispose in Regular Trash? request Submit Waste Pickup Request to EH&S end End: Waste Collected by EH&S request->end drain->request No trash->request No

References

Personal protective equipment for handling 2-Fluoroethcathinone (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Fluoroethcathinone (hydrochloride), a research chemical. Given that the toxicological properties of this compound are not fully understood, a cautious approach is mandatory. The following procedures are based on established best practices for handling chemicals with unknown hazards.

Hazard Assessment

According to the Safety Data Sheet (SDS) from one supplier, 2-Fluoroethcathinone (hydrochloride) is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is critical to recognize that all chemicals may pose unknown hazards and should be handled with caution.[1] The provided SDS for the related compound 2-Fluoromethcathinone (hydrochloride) also indicates no GHS classification and assigns NFPA and HMIS ratings of 0 for health, fire, and reactivity, suggesting low immediate hazards under standard laboratory conditions. Despite these classifications, the absence of comprehensive toxicological data necessitates treating the substance as potentially hazardous.

Hazard Identification Summary

Hazard MetricRatingSource
GHS Classification Not classified
NFPA Rating Health: 0, Fire: 0, Reactivity: 0
HMIS Rating Health: 0, Fire: 0, Reactivity: 0
Occupational Exposure Limits (OELs) Not establishedN/A

Note: Ratings are for 2-Fluoroethcathinone (hydrochloride) and the closely related 2-Fluoromethcathinone (hydrochloride). The absence of established Occupational Exposure Limits (OELs) means that exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE)

A risk assessment should be performed for all procedures involving this compound to ensure adequate protection.[2] The following PPE is recommended as a minimum standard for handling 2-Fluoroethcathinone (hydrochloride) and other research chemicals.

Recommended PPE for Handling 2-Fluoroethcathinone (hydrochloride)

TaskMinimum PPE RequirementRationale
Low-Exposure Tasks (e.g., handling sealed containers, transport within the lab)- Nitrile or neoprene gloves (single pair)To prevent incidental skin contact.
Weighing/Transfer (Solid) - Nitrile gloves (double gloving recommended) - Disposable gown - Safety glasses with side shields or safety gogglesTo prevent inhalation of fine particulates and protect skin and eyes from dust.[3] Work should be done in a ventilated enclosure if possible.
Solution Preparation/Handling - Nitrile gloves (double gloving recommended) - Disposable, fluid-resistant gown[2] - Safety goggles or a face shield[4]To protect against splashes and skin/eye contact.[5][6]
High-Risk/Spill Cleanup - Heavy-duty chemical-resistant gloves (over inner nitrile gloves) - Impermeable gown or chemical-resistant suit - Safety goggles and face shield[4] - Appropriate respiratory protection (e.g., N95 respirator or higher)To provide maximum protection during uncontrolled release scenarios where aerosol or high concentrations of dust may be generated.[4]

Operational and Disposal Plans

A clear, step-by-step workflow is critical to ensure safety from initial handling to final disposal. The following diagram and protocols outline this process.

G Safe Handling Workflow for 2-Fluoroethcathinone (HCl) cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_sds Review SDS & Protocols prep_area Prepare Ventilated Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Assemble Spill Kit prep_ppe->prep_spill handle_weigh Weigh Solid Compound (in ventilated enclosure) prep_spill->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_use Perform Experiment handle_solution->handle_use post_decon Decontaminate Work Surfaces handle_use->post_decon Complete Experiment post_doff Doff PPE Correctly post_decon->post_doff post_hygiene Wash Hands Thoroughly post_doff->post_hygiene disp_ppe Dispose of Contaminated PPE as Hazardous Waste post_hygiene->disp_ppe Initiate Disposal disp_chem Segregate Chemical Waste disp_ppe->disp_chem disp_container Triple-Rinse or Dispose of Empty Container disp_chem->disp_container disp_pickup Arrange for Professional Waste Pickup disp_container->disp_pickup

Caption: Logical workflow for safely handling research chemicals.

Experimental Protocols No specific experimental protocols for the safety testing of 2-Fluoroethcathinone (hydrochloride) were identified in the search results. The provided Safety Data Sheets indicate that the toxicological properties have not been fully investigated. Therefore, all handling protocols should be based on the precautionary principle, treating the substance as potentially harmful upon inhalation, ingestion, or skin contact.

Step-by-Step Handling Procedures

  • Pre-Handling:

    • Always review the Safety Data Sheet (SDS) before use.[6] Store SDSs in an accessible area.[6]

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid dust generation.[5][6]

    • Don the appropriate PPE as outlined in the table above.[3]

    • Keep a spill kit readily available.

  • Handling:

    • When handling the solid, avoid creating dust.[5]

    • Use proper tools (e.g., spatulas, weighing paper) to handle the substance.

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[3][7]

    • Keep containers tightly closed when not in use.[1]

  • Spill Management:

    • In case of a small spill, and if it is safe to do so, contain the spill using appropriate absorbent materials from a spill kit.[6]

    • For solids, carefully sweep or vacuum the material into a sealed container for disposal. Avoid raising dust.

    • For liquids, absorb with an inert material and place in a sealed container.

    • Ventilate the area and decontaminate the spill surface.

    • For large or unknown spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[6]

Disposal Plan Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: All materials contaminated with 2-Fluoroethcathinone (hydrochloride), including excess chemical, contaminated gloves, gowns, and labware, must be treated as hazardous waste.[4]

  • Chemical Waste:

    • Collect unused or waste 2-Fluoroethcathinone (hydrochloride) in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • Dispose of all contaminated disposable PPE (gloves, gowns) in a designated hazardous waste container immediately after use.[3][4]

    • Contaminated lab equipment should be decontaminated or disposed of as hazardous waste.

  • Disposal Method:

    • Disposal must be made according to official institutional, local, and national regulations.[1]

    • Engage a professional chemical waste management company for final disposal, typically via incineration.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[1] For non-controlled substances in a non-laboratory setting, one method is to mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in household trash, but this is not recommended for a laboratory setting.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoroethcathinone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
2-Fluoroethcathinone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.